Prostratin (12-deoxyphorbol-13-acetate) is a protein kinase C activator derived from the mamala tree (Homalanthus nutans) of Samoa. This diterpene ester belongs to the tigliane class of natural products and represents a unique therapeutic candidate with dual functionality in HIV treatment – both reactivating latent viral reservoirs and inhibiting new infection. The discovery journey of this compound exemplifies the successful integration of traditional indigenous knowledge with modern drug discovery paradigms, establishing an important precedent for ethical bioprospecting and equitable benefit-sharing in natural product research [1] [2].
The ethnobotanical discovery of this compound's antiviral properties originated from traditional Samoan healing practices where healers used mamala tree bark preparations to treat hepatitis. This traditional knowledge was documented through collaborative fieldwork by ethnobotanist Paul Alan Cox and Samoan healers, with formal agreements negotiated with village chiefs, the healers, and the Samoan government – known as the Falealupo Covenant [2]. This covenant established groundbreaking benefit-sharing provisions that would return a percentage of any commercial profits to the Samoan people, creating an ethical framework for natural product research that predated the Convention on Biological Diversity [2]. Samples of mamala tree bark and healer preparations were brought to the U.S. National Cancer Institute (NCI), where bioassay-guided fractionation identified this compound as the active constituent responsible for potent cytoprotective activity against HIV-1 in vitro [3].
This compound is a complex tetracyclic diterpenoid with the chemical formula C₂₂H₃₀O₆ and a molecular weight of 390.47 g/mol. Its IUPAC name is (1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate [1]. The compound features a characteristic phorbol skeleton but lacks the C12 hydroxyl group that is associated with tumor-promoting activity in other phorbol esters, making it a non-tumor-promoting PKC activator [4]. The complex stereochemistry of this compound presents significant challenges for chemical synthesis, though a practical four-step synthesis from phorbol was developed by Paul Wender's team at Stanford University in 2008, enabling gram-scale production for research purposes [1].
This compound content varies significantly in Homalanthus nutans populations across Samoa, with stem tissue containing the highest concentrations (0.2-52.6 μg/g), consistent with traditional healer usage. Roots and leaves contain lower concentrations (median 2.9 and 2.5 μg/g respectively) [3]. A comprehensive survey of four Samoan populations revealed substantial variability in this compound content, with the Falealupo peninsula population showing the highest median concentration (11.02 μg/g) and the greatest number of exceptionally high-yielding individuals [3]. This variability highlights the importance of cultivar selection for potential commercial production and has led to development of validated reversed-phase HPLC methods for quantifying this compound content in plant materials [3].
Table 1: this compound Content in Homalanthus nutans Tissues
| Tissue Type | Concentration Range (μg/g) | Median Concentration (μg/g) | Traditional Use |
|---|---|---|---|
| Stem | 0.2 - 52.6 | 3.49 | Yes |
| Root | Not reported | 2.9 | No |
| Leaf | Not reported | 2.5 | No |
This compound functions primarily as a potent activator of protein kinase C (PKC), binding to the C1 domain of both conventional and novel PKC isoforms. Unlike tumor-promoting phorbol esters, this compound activates PKC without inducing cellular transformation or tumor promotion [4]. Upon binding, this compound triggers translocation of multiple PKC isoforms (classical, novel, and atypical) to the plasma membrane, initiating downstream signaling cascades [5] [6]. Studies with isoform-specific PKC inhibitors have demonstrated that novel PKC isoforms play a particularly prominent role in this compound's mechanism of action [5]. The activation of PKC represents the primary molecular event responsible for both of this compound's major biological activities: reactivation of latent HIV and inhibition of new viral infection.
The HIV latency reversal activity of this compound primarily occurs through activation of the NF-κB pathway. This compound stimulates IKK-dependent phosphorylation and degradation of IκBα, leading to rapid nuclear translocation of NF-κB and activation of the HIV-1 long terminal repeat (LTR) in a κB enhancer-dependent manner [5] [6]. Chromatin immunoprecipitation assays have confirmed that this compound induces RelA binding to the latent HIV-1 promoter in living cells [5]. This mechanism effectively antagonizes HIV latency without significant induction of NFAT or AP-1 transcription factors, distinguishing it from other T-cell activation pathways [5]. The centrality of NF-κB signaling to this compound's activity provides a molecular basis for its ability to reactivate transcriptionally silent proviruses in latently infected cells.
This compound activates HIV transcription via PKC-NF-κB pathway
This compound exhibits a dual mechanism in HIV infection, targeting both latent reservoirs and active viral spread. For latency reversal, this compound activates HIV gene expression in latently infected cells through multiple complementary mechanisms: PKC/NF-κB activation as described above, and upregulation of Cyclin T1/P-TEFb function, which mediates Tat transcriptional activity [7]. Simultaneously, this compound inhibits new infection by downregulating CD4 and CXCR4 coreceptors on susceptible cells, blocking viral entry [7]. This dual functionality makes this compound particularly attractive for "shock and kill" eradication strategies, where latent reservoirs are activated ("shock") while ongoing replication is suppressed ("kill") through concurrent antiretroviral therapy.
Table 2: Dual Actions of this compound in HIV Infection
| Action on Latent HIV | Molecular Mechanism | Experimental Evidence |
|---|---|---|
| Reactivation from latency | PKC/NF-κB activation, P-TEFb upregulation | J-Lat cell models, primary resting CD4+ T cells [5] [7] |
| Inhibition of new infection | CD4/CXCR4 downregulation, block at viral entry | In vitro infection models, coreceptor quantification [8] [7] |
Research using Jurkat T-cell lines containing integrated but transcriptionally latent HIV proviruses (J-Lat cells) has demonstrated that this compound effectively activates HIV gene expression in these latently infected model systems [5]. Studies show that this compound treatment induces HIV promoter activity through specific recruitment of NF-κB components to the viral LTR, without significant induction of other transcription factors like NFAT or AP-1 [5]. In these models, this compound exhibits an EC₅₀ in the nanomolar range, indicating potent activity. Importantly, parallel studies confirmed that this compound does not induce T-cell proliferation or activate interleukin-2 production, distinguishing its action from general T-cell activators like phytohemagglutinin [7]. This specific activation profile is particularly valuable for latency reversal applications, as it avoids the widespread immune activation that can be problematic with non-specific stimulants.
In primary resting CD4+ T-cells from healthy donors, this compound treatment upregulates Cyclin T1 protein expression (2-14 fold increase) and modestly induces CDK9 (1.5-2.5 fold increase), enhancing the cellular P-TEFb complex necessary for Tat-mediated transactivation [7]. This compound induces expression of early T-cell activation markers (CD69, and to a lesser extent CD25) without promoting cellular proliferation or enhancing apoptosis [7]. Microarray analyses of this compound-treated primary resting CD4+ T cells have identified several HIV-related genes regulated by this compound, including APOBEC3B, DEFA1, and S100 calcium-binding protein genes [7]. These findings in primary cell systems provide critical validation of this compound's potential utility in clinical settings, particularly because the effects were observed without the cellular proliferation that could potentially expand the latent reservoir.
Studies in feline immunodeficiency virus (FIV) models have revealed that this compound exhibits context-dependent dual activity similar to its effects on HIV-1. In IL-2-depleted feline CD4+ T-cells (MYA-1 cell line), this compound rescues virus production and cell viability, mimicking IL-2 functions. Conversely, in the presence of IL-2, this compound inhibits FIV replication through PKC-dependent mechanisms that do not involve blocking viral entry (distinct from HIV-1 mechanisms) [8]. Application of the PKC inhibitor Gö6850 reverses both this compound's inhibitory and stimulatory effects on FIV, confirming the central role of PKC in these processes [8]. These findings in FIV models not only validate this compound's dual functionality across lentiviral systems but also provide important insights into the context-dependent nature of its effects, which may have implications for clinical application strategies.
Standardized protocols for this compound research have been established across multiple laboratories. For latent HIV reactivation studies, J-Lat cell lines (Jurkat cells containing integrated latent HIV proviruses with fluorescent reporters) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM glutamine, and antibiotics [5]. For treatment, cells are typically seeded at 5×10⁵ cells/mL and exposed to this compound at 0.1-1 μM concentrations for 24-48 hours [5] [7]. Primary resting CD4+ T-cells are isolated from healthy donor blood using negative selection methods to minimize activation, then cultured in serum-free media or media with 10% FBS before this compound treatment [7]. For viral inhibition assays, active HIV-1 infection is typically performed at low multiplicity of infection (0.01-0.1) with this compound added either before, during, or after infection to determine the specific point of inhibition [8].
HIV Reactivation Quantification: In J-Lat cells, reactivation is typically measured by flow cytometry for fluorescent reporters (GFP) under control of the HIV LTR. For primary cell models with latent HIV, viral RNA in supernatant is quantified by RT-qPCR, and intracellular HIV DNA is measured by qPCR [8].
Protein Analysis: Western blotting is used to assess PKC pathway activation (IκBα degradation, NF-κB subunit translocation) and P-TEFb components (Cyclin T1, CDK9). Nuclear and cytoplasmic fractionation followed by immunoblotting confirms NF-κB nuclear translocation [5] [7].
Gene Expression Profiling: Microarray analysis or RNA-Seq is employed for transcriptional profiling. Studies typically examine global changes after 6-48 hours of this compound treatment, with focus on HIV dependency factors and immune activation markers [7].
PKC Activation Assays: Membrane translocation of PKC isoforms is assessed by immunofluorescence and cell fractionation methods. PKC inhibitor studies use compounds like Gö6850 at 2.5 μM to confirm PKC-dependent effects [8] [5].
Experimental workflow for this compound research
A validated reversed-phase HPLC method has been developed to assay this compound concentrations in Homalanthus nutans tissues [3]. The protocol involves:
This method has been critical for identifying high-yielding cultivars for potential agricultural development and has revealed significant variability in this compound content between different Samoan populations of H. nutans [3].
This compound is currently in preclinical development as a candidate adjuvant therapy for HIV eradication. The AIDS Research Alliance (ARA) in Los Angeles holds the license for this compound development and has conducted preliminary pharmacological, pharmacokinetic, and toxicological studies [1] [3]. ARA is preparing an Investigational New Drug (IND) application to initiate Phase I human clinical trials [3]. The development path faces significant challenges, particularly regarding sustainable supply chains for clinical trials and potential future clinical use. Current supplies depend on extraction from wild-harvested plant material or complex synthetic chemistry, both of which present scalability limitations [3]. Research led by Jay Keasling at UC Berkeley aims to address this through synthetic biology approaches, attempting to clone this compound biosynthetic genes into microbial production systems [9].
The this compound development program has established groundbreaking ethical precedents for natural product research. Formal agreements between the Samoan government, UC Berkeley, and the AIDS Research Alliance guarantee that 20% of commercial profits from plant-derived this compound and 50% from gene-based production will be returned to Samoa [2] [9]. These agreements represent some of the first implementations of the Convention on Biological Diversity principles regarding sovereign rights over genetic resources and associated traditional knowledge [2]. The benefit-sharing model includes allocation to the Samoan government, relevant villages, and families of the healers who contributed the traditional knowledge, creating a comprehensive framework for equitable collaboration between indigenous communities and scientific institutions [2] [9].
While HIV latency reversal remains the primary focus, research has revealed this compound's potential against other diseases. Studies indicate that orally administered this compound represses human pancreatic tumor growth in mouse models [1]. Additional research has demonstrated this compound's activity against Chikungunya virus replication [4] and effects on Kaposi's sarcoma-associated herpesvirus (KSHV) gene expression in lymphoma cell lines [2]. The PKC-modulating activity of this compound also suggests potential applications in Alzheimer's disease research and other conditions where PKC signaling plays a pathogenic role [1]. These diverse applications highlight the broad therapeutic potential of this compound and related PKC modulators beyond the initial HIV focus.
Table 3: Potential Therapeutic Applications of this compound Beyond HIV
| Condition | Evidence Level | Proposed Mechanism |
|---|---|---|
| Pancreatic cancer | In vivo mouse models [1] | PKC-mediated tumor suppression |
| Chikungunya virus infection | In vitro antiviral assays [4] | Inhibition of viral replication |
| KSHV-associated malignancies | In vitro lymphoma cell models [2] | Induction of viral gene expression |
| Alzheimer's disease | Proposed [1] | PKC modulation of signaling pathways |
This compound (12-deoxyphorbol-13-acetate) is a tigliane diterpene and phorbol ester derived from the medicinal plant Euphorbia fischeriana Steud. This perennial herbaceous plant is native to Northeast China, where its dried roots, known as "Lang-Du" (meaning "extremely toxic") in traditional Chinese medicine, have been used for centuries to treat various ailments including edema, ascites, and cancer [1] [2]. This compound has gained significant scientific interest due to its unique biological activity against Human Immunodeficiency Virus (HIV). Unlike many phorbol esters that promote tumor formation, this compound is non-tumorogenic and exhibits a dual mechanism against HIV: it down-regulates expression of HIV receptor CD4 and co-receptors (making new cells less likely to become infected) while simultaneously activating protein kinase C to stimulate HIV replication in latently infected cells [3]. This activation of latent HIV reservoirs is particularly valuable as latent HIV infection represents the foremost obstacle to viral eradication, and this compound shows promise as an adjunct therapy to highly active antiretroviral therapy (HAART) to reduce viral rebound after treatment [1] [2] [3].
Euphorbia fischeriana produces approximately 90 diterpenoids with diverse skeletal types, classified into thirteen subtypes: ent-abietane, daphnane, tigliane, ingenane, ent-atisane, ent-rosane, ent-kaurene, ent-kaurane, secotigliane, lathyrane, ent-pimarene, isopimarene, and dimeric diterpenoids [4]. Among these, this compound belongs to the tigliane series and is found in the roots along with related compounds such as 12-deoxyphorbol-13-phenylacetate (DPP) which also demonstrates anti-HIV properties [1]. The structural complexity and medicinal potential of these diterpenoids make understanding their biosynthesis a priority for drug discovery and development efforts.
The biosynthetic pathway to this compound begins with the terpenoid backbone biosynthesis (TBB), which provides the fundamental isoprene units (5-carbon building blocks) required for all terpenoid compounds [1] [2]. The TBB pathway consists of two parallel biosynthetic routes that operate in different cellular compartments:
Both pathways converge at the production of IPP and DMAPP, which serve as the universal precursors for all terpenoid compounds. These 5-carbon units are subsequently utilized to generate larger prenyl diphosphates: geranyl diphosphate (GPP, 10-carbon) for monoterpenes, farnesyl diphosphate (FPP, 15-carbon) for sesquiterpenes, and geranylgeranyl diphosphate (GGPP, 20-carbon) for diterpenes like this compound [1] [2].
The diterpenoid biosynthesis pathway represents the specialized metabolic branch that leads to this compound production. This pathway initiates with the condensation of IPP and DMAPP to form GGPP, which serves as the universal diterpene precursor [1] [2]. The conversion of GGPP to this compound involves several proposed steps:
It is worth noting that the complete biosynthetic pathway from GGPP to this compound has not been fully characterized, and many of the intermediate steps and corresponding enzymes remain hypothetical [1] [2]. The current understanding is primarily based on structural comparisons of isolated compounds and transcriptomic evidence of pathway gene expression [1].
Several interconnected metabolic pathways influence or compete with this compound biosynthesis:
Transcriptome analysis of E. fischeriana roots has identified numerous genes potentially involved in this compound biosynthesis [1] [2]. Screening against specialized databases revealed 24 candidate transcripts implicated in terpenoid backbone biosynthesis and 9 candidate transcripts involved in diterpenoid biosynthesis [1] [2]. The expression levels of these genes vary significantly, providing insights into potential rate-limiting steps and regulatory points in the pathway.
Table 1: Key Candidate Genes in Terpenoid Backbone Biosynthesis Pathway
| Enzyme Name | Abbreviation | Pathway | Function | Relative Expression Level |
|---|---|---|---|---|
| 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase | HDS | MEP | Converts HMBPP to HDS | High |
| Isopentenyl diphosphate/dimethylallyl diphosphate synthase | IDS | MEP/MVA | IPP and DMAPP synthesis | High |
| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | MEP | Initial MEP pathway enzyme | Moderate |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | MEP | Converts DXP to MEP | Moderate |
| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | MCT | MEP | Converts MEP to CDP-ME | Moderate |
| 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase | CMK | MEP | Phosphorylates CDP-ME | Moderate |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | MDS | MEP | Converts ME-CPP to HMBPP | Moderate |
| Acetyl-CoA acetyltransferase | AACT | MVA | Initial MVA pathway enzyme | Low |
| Hydroxymethylglutaryl-CoA synthase | HMGS | MVA | Converts acetoacetyl-CoA to HMG-CoA | Low |
| Hydroxymethylglutaryl-CoA reductase | HMGR | MVA | Converts HMG-CoA to mevalonate | Low |
| Mevalonate kinase | MVK | MVA | Phosphorylates mevalonate | Low |
| Phosphomevalonate kinase | PMK | MVA | Phosphorylates mevalonate-5-phosphate | Low |
| Diphosphomevalonate decarboxylase | MVD | MVA | Converts mevalonate-5-PP to IPP | Low |
| Isopentenyl diphosphate isomerase | IDI | MEP/MVA | Interconverts IPP and DMAPP | Moderate |
| Geranylgeranyl diphosphate synthase | GGPPS | Downstream | Condenses FPP with IPP to GGPP | Moderate |
Table 2: Key Candidate Genes in Diterpenoid Biosynthesis Pathway
| Enzyme Name | Abbreviation | Proposed Function | Relative Expression Level |
|---|---|---|---|
| Casbene synthase | CAS | Cyclization of GGPP to casbene | Moderate |
| Cytochrome P450 enzymes | CYP450s | Oxidation reactions | Variable |
| Dehydrogenases | - | Redox reactions | Variable |
| Acyltransferases | - | Esterification at C13 | Low |
| Oxidases | - | Introduction of oxygen functional groups | Variable |
Among these candidate genes, HDS and IDS exhibited relatively high expression levels, suggesting their importance in supplying precursors for multiple downstream pathways, including casbene and potentially this compound synthesis [1] [2]. Most other candidate genes in these pathways showed moderate to low expression levels, which may reflect tight regulatory control or tissue-specific expression patterns [1]. The identification of these genes provides a foundation for future functional characterization studies to confirm their specific roles in this compound biosynthesis.
De novo transcriptome analysis of E. fischeriana roots has been pivotal in identifying genes involved in this compound biosynthesis [1] [2]. The transcriptome was sequenced using Illumina technology, generating over 17.5 million paired-end reads encoding approximately 1.3 billion bases [1]. After quality trimming, 17.1 million high-quality paired-end reads and 209,321 single-end reads were retained with an average read length of 68 bp [1] [2]. To enhance assembly quality, researchers also sequenced 1,884 high-quality ESTs (expressed sequence tags) encoding an additional 1.3 million bases [1].
The assembly was performed using Oases with a k-mer value of 25, which was determined to provide the optimal balance between capturing high and low abundance transcripts [1]. A minimum k-mer coverage threshold of two was applied to remove sequencing errors [1]. Preliminary assembly generated 31,454 transcripts, which were filtered to remove spurious isoforms based on multiple criteria: highest Oases confidence score, longest open reading frame (ORF), longest nucleotide sequence, and highest sequence coverage for tie-breaking [1] [2]. This rigorous filtering yielded a reference transcriptome of 18,180 transcripts for downstream analysis [1].
Table 3: Transcriptome Assembly Statistics of E. fischeriana Root
| Assembly Metric | Value |
|---|---|
| Total reads before trimming | 17,502,188 |
| Total base pairs before trimming | 1,312,664,100 bp |
| Average read length before trimming | 75 bp |
| High-quality reads after trimming | 17,073,322 pairs + 209,321 singles |
| Average read length after trimming | 68 bp |
| Number of ESTs sequenced | 1,884 |
| EST total base pairs | 1,275,624 bp |
| Average EST length | 677 bp |
| Initial transcripts (pre-filtering) | 31,454 |
| Final transcripts (post-filtering) | 18,180 |
| Average transcript length | 1,122 bp |
| Annotated transcripts (BLASTx vs. nr) | 15,191 (83.6%) |
The assembled E. fischeriana root transcriptome was annotated by screening against the non-redundant (nr) NCBI protein database using BLASTx with an E-value cutoff of 1e-05 [1] [2]. This analysis revealed that 15,191 transcripts (83.6%) showed similarity to known proteins, while 819 transcripts (4.5%) contained open reading frames longer than 80 amino acids but no significant database matches, representing potential E. fischeriana-specific genes [2]. The remaining 2,171 transcripts (11.9%) encoded only short ORFs and may correspond to non-coding RNAs [2].
Comparative analysis with related species in the Euphorbiaceae family revealed 5,956 protein-coding transcripts with high similarity (≥75%) to Ricinus communis (castor bean), a close relative of E. fischeriana [1] [2]. Conservation analysis against EST datasets from R. communis, Hevea brasiliensis (rubber tree), and Euphorbia esula (leafy spurge) identified a core set of 1,145 gene clusters conserved across all four species, representing essential Euphorbiaceae genes [1] [2]. Additionally, researchers identified 1,487 paralogous genes specific to E. fischeriana, which may include genes involved in species-specific specialized metabolism such as this compound biosynthesis [1].
The this compound biosynthetic pathway can be visualized using Graphviz, a powerful graph visualization tool. The following DOT language script generates a comprehensive diagram of the pathway, highlighting key intermediates, enzymes, and branch points:
Figure 1: this compound biosynthetic pathway showing key enzymatic steps and intermediate compounds. The pathway begins with terpenoid backbone biosynthesis, proceeds through diterpenoid specialization, and culminates in this compound formation. Associated competitive pathways are indicated with dashed lines.
The experimental workflow for transcriptome analysis and this compound pathway gene identification can also be visualized using Graphviz:
Figure 2: Experimental workflow for transcriptome sequencing, assembly, and identification of this compound pathway genes.
The identification of candidate genes in the this compound biosynthesis pathway opens several promising avenues for future research and application:
Metabolic Engineering: The candidate genes identified through transcriptome analysis provide targets for metabolic engineering approaches aimed at increasing this compound production. Heterologous expression of the entire pathway in microbial systems (such as yeast or E. coli) could enable sustainable production of this compound without the need for wild harvesting of E. fischeriana [1] [2]. Initial efforts could focus on reconstructing the upstream terpenoid pathways and gradually incorporating the downstream diterpenoid specialization steps.
Enzyme Functional Characterization: The putative genes identified require functional characterization to confirm their specific roles in this compound biosynthesis. This can be achieved through recombinant protein expression, in vitro enzyme assays, and metabolite profiling of transgenic systems [1]. Particular priority should be given to characterizing casbene synthase and the cytochrome P450 enzymes likely responsible for the structural modifications converting casbene to the tigliane skeleton.
Transcriptional Regulation: Understanding the regulatory mechanisms controlling this compound biosynthesis could lead to strategies for enhancing production. Future research should investigate transcription factors that regulate the expression of pathway genes, as well as potential elicitors that might stimulate this compound accumulation [1].
Chemodiversity Exploration: The structural diversity of diterpenoids in E. fischeriana (approximately 90 identified compounds) suggests the existence of multiple substrate-promiscuous enzymes or closely related gene families [4]. Exploring this chemodiversity could reveal new compounds with improved pharmaceutical properties or reduced side effects compared to this compound [4].
Clinical Development: While this compound shows promise as an HIV latency reversal agent, further preclinical and clinical development is needed. Future work should focus on optimizing dosing regimens, combination therapies with other antiretroviral drugs, and addressing potential side effects through structural analog development [3].
The discovery of Prostratin represents a paradigm case study in ethnobotanical drug discovery, demonstrating how rigorous scientific investigation can validate traditional medicinal knowledge while addressing contemporary therapeutic challenges. This natural product first identified from traditional Samoan treatments for hepatitis, has emerged as a promising candidate for HIV-1 reservoir activation therapy—a critical hurdle in achieving HIV eradication. As a protein kinase C activator with a unique non-tumor-promoting profile among phorbol esters, this compound exhibits a novel mechanism of action that bridges traditional healing practices with cutting-edge virology research. The compound's journey from traditional use to biomedical investigation exemplifies the potential of collaborative research models that respect and integrate indigenous knowledge systems while advancing scientific understanding.
This whitepaper provides a comprehensive technical overview of this compound's discovery, mechanism, and development trajectory, with particular emphasis on the experimental methodologies that have elucidated its unique properties and the ethical frameworks that have guided its development. Designed for researchers, scientists, and drug development professionals, this document synthesizes decades of multidisciplinary research into an accessible yet technically detailed resource, complete with structured data presentation, mechanistic diagrams, and critical analysis of both the scientific and ethical dimensions of this promising therapeutic candidate.
The discovery of this compound's antiviral properties originated from the ethnobotanical research of Dr. Paul Alan Cox, who documented the traditional therapeutic practices of Samoan healers in Falealupo village on the island of Savai'i [1] [2]. During extensive fieldwork, Cox observed and recorded how traditional healers used preparations from the mamala tree (Homalanthus nutans, Euphorbiaceae) to treat a condition known as "Fiva Sama Sama," characterized by yellowing of the eyes and skin, dark urine, and in severe cases, hemorrhaging—symptoms consistent with viral hepatitis [2]. What particularly captured scientific attention was the healers' assertion that this condition could be cured with only one or two treatments, suggesting a potent therapeutic effect [2].
The traditional preparation method involved collecting the inner bark of the mamala tree, crushing it, and preparing a water-based extraction [2]. This traditional preparation was subsequently documented to be used by at least two different healers from separate villages—Epenessa Mauigoa and Paela Lilo—indicating an established therapeutic tradition rather than an isolated practice [2]. Importantly, before collecting samples for scientific investigation, Cox negotiated permission with the healers, village chiefs, and the Samoan government, establishing a precedent for ethical collaboration that would later inform formal benefit-sharing agreements [1] [3].
Table: Traditional Use of Homalanthus nutans in Samoa
| Aspect | Traditional Practice | Scientific Correlation |
|---|---|---|
| Plant Source | Mamala tree (Homalanthus nutans) | Euphorbiaceae family |
| Plant Part Used | Inner bark | Stem tissue with highest this compound concentration [4] |
| Preparation | Crushed bark in water decoction | Aqueous extraction |
| Traditional Indication | "Fiva Sama Sama" (yellowing fever) | Viral hepatitis |
| Reported Efficacy | 1-2 treatments sufficient | Suggests potent antiviral activity |
This ethnobotanical lead prompted further investigation, with samples of the healer's preparation and plant material shipped to the National Cancer Institute (NCI) for screening against HIV in cell-based assays [1] [2]. The initial results demonstrated remarkable cytoprotective activity in HIV-infected cell lines, protecting T-lymphoblastoid cells from HIV-induced cell death without directly attacking the virus—a mechanism that would later be explained by this compound's ability to modulate cell surface receptors and activation pathways [2] [4].
This compound was identified as the active compound responsible for the observed antiviral effects through bioassay-guided fractionation of both traditional water-based extracts and organic solvent extracts of Homalanthus nutans stem tissue [4]. Chemically, this compound is a tigliane diterpene specifically classified as 12-deoxyphorbol-13-acetate [1] [5]. Its systematic IUPAC name is (1aR,1bS,4aR,7aS,7bR,8R,9aS)-4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate [1]. The compound has a molecular formula of C₂₂H₃₀O₆ and a molecular weight of 390.47 g/mol [1] [6].
Structurally, this compound contains the complex four-ring framework characteristic of tigliane diterpenes, designated as rings A, B, C, and D [5]. Ring A is trans-linked to the 7-membered ring B, while ring C is a 6-membered structure cis-linked to the cyclopentane ring D [5]. This intricate ring system with multiple chiral centers presents significant challenges for chemical synthesis, which initially limited material availability for research and development [7].
Interestingly, this compound was not a novel compound when identified from Homalanthus nutans. It had been previously isolated in 1976 from Pimelea prostrata (Strathmore weed or New Zealand rice flower) in Australia and New Zealand, where it was associated with livestock toxicity [5] [3]. However, its antiviral properties had not been recognized in this context. This dual discovery history highlights how the same compound can have dramatically different implications depending on the biological context and methodological approach through which it is investigated.
Analysis of this compound distribution within Homalanthus nutans revealed significant concentration variability between individual plants and between different populations [4]. The stem tissue, which is used in traditional preparations, generally showed higher concentrations (median 3.49 μg/g) compared to root (2.9 μg/g) and leaf tissues (2.5 μg/g) [4]. However, concentrations varied dramatically—from 0.2 to 52.6 μg/g in stems—with certain populations, particularly those from the Falealupo peninsula, showing higher median concentrations and a greater number of high-yielding individuals [4]. This variability has important implications for potential agricultural development and cultivar selection.
Table: this compound Content in Homalanthus nutans Tissues
| Plant Tissue | This compound Concentration Range (μg/g) | Median Concentration (μg/g) | Traditional Use |
|---|---|---|---|
| Stem | 0.2 - 52.6 | 3.49 | Primary tissue used in traditional medicine |
| Root | Not reported | 2.9 | Not traditionally used |
| Leaf | Not reported | 2.5 | Not traditionally used |
This compound's primary mechanism of action involves potent activation of Protein Kinase C (PKC) with a binding affinity (Kᵢ) of 12.5 nM for PKC [6]. Unlike many phorbol esters that function as tumor promoters, this compound exhibits a unique biological profile—it activates PKC without promoting tumors and has even demonstrated antitumor activity in certain contexts [5] [4]. This paradoxical behavior among phorbol esters appears to stem from differences in the specific PKC isoforms activated and the subsequent downstream signaling events.
This compound activates multiple PKC isoforms, including classical (cPKC), novel (nPKC), and atypical (aPKC) classes, inducing their translocation to cellular membranes [8]. Research using isoform-specific PKC inhibitors has suggested that novel PKCs, particularly PKCε, play a prominent role in this compound's effect on HIV latency reversal [8] [9]. This activation of PKC initiates a complex signaling cascade that ultimately modulates HIV replication and persistence through multiple interconnected pathways.
One of the most therapeutically promising aspects of this compound's mechanism is its ability to reverse HIV latency and activate viral replication in latently infected cells [1] [8]. This effect is particularly valuable for addressing the challenge of viral reservoirs—primarily quiescent memory CD4+ T-cells that harbor integrated but transcriptionally silent proviruses, which are unaffected by conventional antiretroviral therapy and can re-establish active infection if treatment is interrupted [8].
The mechanism by which this compound reverses HIV latency involves activation of the NF-κB signaling pathway [8] [9]. This compound stimulates IKK-dependent phosphorylation and degradation of IκBα, leading to rapid nuclear translocation of NF-κB and activation of the HIV-1 long terminal repeat (LTR) in a κB enhancer-dependent manner [8]. Chromatin immunoprecipitation assays have confirmed that this compound induces binding of the RelA (p65) subunit of NF-κB to the latent HIV-1 promoter [8]. Recent research has further elucidated that Protein Kinase D3 (PKD3) is essential for this process, functioning downstream of PKCε in a signaling pathway that ultimately activates NF-κB and HIV-1 transcription [9].
Figure 1: this compound Signaling Pathway for HIV Latency Reversal - This diagram illustrates the molecular mechanism through which this compound activates PKCε, leading to PKD3 phosphorylation, IKK activation, IκBα degradation, NF-κB nuclear translocation, and ultimately HIV-1 LTR activation and viral transcription.
In addition to reactivating latent virus, this compound exhibits protective effects against HIV infection in uninfected cells [2] [4]. Early research observed that this compound could protect T-lymphoblastoid cells (CEM-SS and C-8166) and monocytic cells (U937) from HIV-induced cell death without directly inactivating the virus [4]. This cytoprotective effect occurs at concentrations ranging from 0.1 to >25 μM [4].
The protective mechanism involves downregulation of HIV-1 cellular receptors, particularly CD4, through PKC activation [5]. By reducing the availability of essential receptors needed for viral entry, this compound limits the ability of HIV to infect new cells. This dual functionality—reactivating latent virus while protecting uninfected cells—makes this compound particularly attractive for therapeutic applications aimed at reducing viral reservoirs without expanding infection.
Comprehensive in vitro studies have characterized this compound's effects across multiple cell lines and experimental models. In HIV latency models using Jurkat T-cell lines containing integrated but transcriptionally silent HIV proviruses (J-Lat cells), this compound effectively activated HIV gene expression [8]. The EC₅₀ values for antiviral activity were determined to be 0.9 μM against HIV-2 ROD and 1.9 μM against HIV-1 3B in MT-4 cells [6]. Importantly, this compound demonstrated a favorable therapeutic index, with cytotoxicity (CC₅₀) values exceeding 50 μM in MT-2 cells and 79 μM in Vero cells [6].
This compound has also shown activity against other viruses, including Chikungunya virus (EC₅₀ = 2.6-2.7 μM) [6]. Additionally, it has demonstrated effects on Kaposi's sarcoma-associated herpesvirus (KSHV), inducing lytic gene expression in lymphoma cell lines, suggesting potential applications beyond HIV therapy [5] [3]. In cancer models, this compound has shown anti-leukemic activity, inducing cell cycle arrest (G1 phase) and differentiation in acute myeloid leukemia cell lines (HL-60, NB4, U937) through PKC-dependent activation of the MEK/ERK/MAP signaling pathway [6].
Table: this compound Bioactivity Profiles in Various Assay Systems
| Assay System | Activity/Effect | Potency (EC₅₀/IC₅₀/CC₅₀) | Reference |
|---|---|---|---|
| PKC Binding | Ki = 12.5 nM | [6] | |
| HIV-1 (MT-4 cells) | Antiviral | EC₅₀ = 1.9 μM | [6] |
| HIV-2 (MT-4 cells) | Antiviral | EC₅₀ = 0.9 μM | [6] |
| Chikungunya virus | Antiviral | EC₅₀ = 2.6-2.7 μM | [6] |
| MT-2 cells | Cytotoxicity | CC₅₀ > 50 μM | [6] |
| Vero cells | Cytotoxicity | CC₅₀ = 79 μM | [6] |
| AML cell lines | Growth inhibition | IC₅₀ range: 125-1000 nM | [6] |
While comprehensive in vivo data for this compound remains limited in the public domain, important preclinical studies have been conducted to support its therapeutic potential. In 2015, a study demonstrated that orally administered this compound repressed human pancreatic tumor growth in mouse models [1]. This finding is significant not only for potential oncological applications but also because it establishes oral bioavailability—an important consideration for future drug development.
The AIDS Research Alliance (ARA), which holds the license for this compound development for HIV infection, has conducted preliminary pharmacological, pharmacokinetic, and toxicological studies in preparation for clinical trials [4]. These studies have supported the filing of an Investigational New Drug (IND) application with the FDA to initiate Phase I human clinical trials [4]. The preclinical development has utilized semisynthetic this compound, which can be produced through a practical synthesis from phorbol developed by Paul Wender's team at Stanford University, generating gram quantities needed for pharmaceutical development [1].
This compound has been designated as a candidate for adjuvant therapy in HIV treatment, with the specific goal of targeting and eliminating latent viral reservoirs [4]. The AIDS Research Alliance has announced plans to initiate Phase I human clinical trials to evaluate safety and dosing [1] [2]. These trials represent a critical milestone in translating the compound from laboratory research to clinical application.
The therapeutic concept involves using this compound in combination with conventional antiretroviral therapy to activate latent reservoirs while simultaneously preventing new infection events [4]. This "activate and eliminate" approach aims to purge the body of persistent viral reservoirs, potentially moving toward HIV eradication rather than chronic suppression. In vitro models have shown promising results when this compound is combined with interferon, eliminating 70-80% of latently infected cells [4].
The limited natural availability of this compound from Homalanthus nutans has prompted development of multiple synthetic approaches to ensure adequate supply for research and potential clinical use. In 2008, Paul Wender's team at Stanford University published an efficient four-step synthesis of this compound starting from phorbol, producing gram quantities of the compound [1]. This practical synthesis represented a major advancement in this compound availability for pharmaceutical development.
More recently, researchers have reported a short and modular total synthesis of (±)-Prostratin from simple starting materials, enabling full structural optimization and derivative exploration [7]. Simultaneously, biotechnological approaches led by Jay Keasling at UC Berkeley have explored biosynthetic production by identifying and transferring the gene sequence responsible for this compound biosynthesis into microbial hosts [1] [2]. This synthetic biology approach could potentially enable large-scale fermentation-based production, similar to the success achieved with artemisinin [2] [10].
Figure 2: this compound Development Workflow - This diagram outlines the key stages in this compound development, from initial ethnobotanical discovery through multiple production approaches to clinical application.
The development of this compound has been guided by pioneering ethical frameworks for recognizing and compensating traditional knowledge. When this compound was patented by the National Cancer Institute in 1997, the patent included the unusual requirement that any commercial developer must first negotiate a fair and equitable return with the Samoan people before obtaining a license [3] [2]. This established a crucial precedent for protecting indigenous intellectual property rights in drug discovery.
In 2001, the AIDS Research Alliance formalized this commitment through a benefit-sharing agreement with the Samoan people, specifying that 20% of ARA's profits from this compound would be returned to Samoa [1] [2]. The distribution allocated 12.5% to the Samoan government, 6.7% to Falealupo village, and 0.4% to each of the two healer families [2]. This agreement represented one of the first implementations of the Convention on Biological Diversity principles regarding access to genetic resources and benefit-sharing, despite being established before the CBD's Nagoya Protocol [3].
A groundbreaking extension of these ethical principles occurred when UC Berkeley researchers sought to develop biosynthetic production methods for this compound. In negotiations facilitated by Paul Cox, the Samoan government asserted sovereignty over the gene sequences responsible for this compound biosynthesis [2]. This resulted in a 2004 partnership agreement where Samoa and UC Berkeley became equal partners in commercial development of the this compound genes, with a 50-50 sharing of commercial proceeds [1] [2].
This agreement also included provisions for technology transfer and capacity building, with UC Berkeley committing to train Samoan scientists in genetic engineering techniques [2]. Additionally, the agreement stipulated that the resulting drug would be provided at cost or free to developing countries, ensuring global accessibility [2]. This comprehensive approach to ethical collaboration has served as a model for subsequent ethnobotanical drug discovery efforts and continues to inform discussions about indigenous rights in biotechnology [10].
This compound represents a compelling case study in translational ethnobotany, demonstrating how traditional knowledge can inform and accelerate modern drug discovery when appropriate ethical frameworks are established. Its unique dual mechanism—reactivating latent HIV while protecting uninfected cells—addresses a critical challenge in HIV eradication that had not been successfully targeted by conventional drug discovery approaches. The continued scientific characterization of this compound's molecular mechanisms through PKC activation and NF-κB signaling provides insights that extend beyond this specific compound to broader understanding of viral latency and cellular signaling.
Prostratin's primary mechanism involves direct activation of PKC. It functions as a diacylglycerol (DAG) mimetic, binding to and activating conventional (cPKC) and novel (nPKC) PKC isoforms [1]. This activation triggers complex downstream signaling.
The PKCε/PKD3/NF-κB axis is critical for HIV latency reversal [2]. For anticancer activity, this compound activates the PKC-δ/PKD/ERK pathway, inducing growth arrest and apoptosis [1]. It also induces internalization and degradation of CD4 and CXCR4 HIV co-receptors to inhibit viral entry [3].
To study this compound's mechanisms, specific in vitro models and protocols have been established.
| Research Focus | Recommended Cell Models | Key Experimental Readouts | Supporting Citations |
|---|---|---|---|
| HIV Latency Reversal | J-Lat T cell clones (e.g., 2D10); HeLa cells with integrated HIV-LTR reporter | Flow cytometry for GFP+ cells (J-Lat); Luciferase assay (HIV-LTR-Luc); qRT-PCR for HIV mRNA [2] | |
| HIV Entry Inhibition | Lymphocytic & monocytic cell lines | Flow cytometry for surface CD4/CXCR4 downregulation; monitoring internalization [3] | |
| Anti-Cancer Activity | A549 (lung), MCF-7/MDA-MB-231 (breast) cancer lines | MTT cell viability assay; Flow cytometry (cell cycle, Annexin V/PI apoptosis); Western blot for pathway analysis [4] [1] |
For pathway dissection, pharmacological inhibition is crucial. The table below lists commonly used inhibitors in this compound studies.
| Inhibitor | Primary Target | Functional Outcome in this compound Studies |
|---|---|---|
| Gö6850 | cPKC & nPKC | Blocks this compound-induced HIV reactivation & FIV replication; reverses cytotoxic effects [5] [2] |
| Gö6976 | cPKC (PKCα/β) | Does not block this compound-induced HIV transcription [2] |
| BAY-11-7085 | NF-κB pathway | Inhibits this compound-induced HIV-LTR activation, confirming NF-κB role [2] |
In cancer studies, genetic knockdown using shRNA against PKC-δ or PKD significantly protected A549 lung cancer cells from this compound-induced growth arrest and apoptosis, confirming their essential role in the mechanism [1].
The effects of this compound and its analogs have been quantified across various systems.
| Cell Line / System | Treatment | Key Findings & Quantitative Results | Implications |
|---|
| Breast Cancer Cell Lines (MCF-7, MDA-MB-231, BT-20, AU-565) | this compound | IC₅₀ (Basal): 35 µM IC₅₀ (High-Stim): 7 µM 7x more cytotoxic vs. non-malignant MCF10A cells [4] | Selective cancer cell cytotoxicity; effect enhanced in inflammatory conditions | | Lung Cancer A549 Cells | this compound vs. GRC-2 (analog) | Max viability inhibition: 47.8% at 3 µM (this compound) Max viability inhibition: 49.2% at 300 nM (GRC-2) [1] | Analog GRC-2 is ~10x more potent than this compound | | Lymphocytic & Monocytic Cell Lines | this compound | Induces rapid downregulation of CD4 & CXCR4 via internalization & degradation [3] | Primary mechanism for blocking HIV de novo infection |
Research into this compound's mechanisms provides clear therapeutic directions. In HIV cure research, this compound is a lead candidate for "kick-and-kill" strategies to reactivate latent virus for elimination [6]. In oncology, this compound and more potent analogs like GRC-2 represent a strategy to reactivate specific PKC isoforms that act as tumor suppressors, showing promise in models of lung and breast cancer [4] [1] [7]. A study in pancreatic cancer also found that this compound can compromise the K-Ras-calmodulin interaction, suppressing tumorigenesis and suggesting a novel way to target K-Ras mutant cancers [7].
Future work should focus on developing more potent and selective analogs, combining this compound with other agents in HIV and cancer, and further elucidating its complex cell-type-specific signaling networks.
This compound reverses HIV latency primarily through two key, interconnected pathways: NF-κB activation and enhancement of P-TEFb function.
NF-κB Activation: this compound's most well-characterized mechanism is the activation of the transcription factor NF-κB. It stimulates various Protein Kinase C (PKC) isoforms, leading to the phosphorylation and degradation of IκBα, an inhibitor that traps NF-κB in the cytoplasm. This degradation releases NF-κB, allowing it to translocate to the nucleus, bind to κB enhancer sites within the HIV-1 Long Terminal Repeat (LTR), and initiate viral transcription [1] [2]. Chromatin immunoprecipitation assays have confirmed that this compound induces the binding of the RelA (p65) subunit of NF-κB to the latent HIV-1 promoter [1].
P-TEFb Upregulation and Tat Function: this compound targets a critical post-transcription initiation block by upregulating the positive transcription elongation factor P-TEFb (a complex of Cyclin T1 and CDK9) [3]. In resting CD4+ T cells, this compound consistently increases Cyclin T1 protein levels and, to a more modest extent, CDK9. This complex is essential for the function of the viral Tat protein. Tat recruits P-TEFb to the TAR RNA structure, which phosphorylates RNA Polymerase II to enable efficient elongation of HIV-1 transcripts [3]. Experiments with HIV-1 reporter viruses demonstrated that this compound's stimulation of viral gene expression is dependent on a functional Tat protein [3].
A Complex Layer of P-TEFb Regulation: Interestingly, while this compound boosts Cyclin T1 and overall P-TEFb kinase activity, it also induces a significant increase in the association of P-TEFb with the inhibitory 7SK snRNA/HEXIM1 complex [3]. This suggests that the cell may maintain a precise balance between active and inactive P-TEFb pools during this compound-induced activation.
The following diagram illustrates the coordinated signaling pathway through which this compound reactivates latent HIV.
This compound activates HIV transcription via NF-κB and P-TEFb pathways.
The molecular effects of this compound translate into measurable changes in protein expression, viral reactivation, and cellular markers. The tables below summarize key quantitative findings.
Table 1: Effects of this compound on Key Host Factors in Resting CD4+ T Cells This table synthesizes data from immunoblot analyses of primary resting CD4+ T cells from multiple healthy donors treated with this compound for 48 hours [3].
| Host Factor | Effect of this compound | Magnitude of Change (Range Across Donors) | Notes |
|---|---|---|---|
| Cyclin T1 | Upregulation | 2 to 14-fold increase | From basal or near-undetectable levels. |
| CDK9 (42 kDa) | Modest or no upregulation | 1.5 to 2.5-fold increase | Readily detectable in control cells. |
| Cyclin T2a | No significant change | - | Expression unaffected. |
| 7SK/HEXIM1 association with CDK9 | Large increase | - | Reflects increased inactive P-TEFb reservoir. |
Table 2: this compound's Impact on Cellular Activation and Viral Entry Markers This table consolidates data from flow cytometry and viral entry assays on primary cells [3] [4].
| Parameter | Effect of this compound | Experimental Context |
|---|---|---|
| CD69 Expression | Induced | Resting CD4+ T cells [3]. |
| CD25 Expression | Modestly increased | Resting CD4+ T cells [3]. |
| Cellular Proliferation | No induction | Cell cycle analysis (PI/7AAD staining) [3] [4]. |
| CD4 / CXCR4 | Downregulated | Primary PBMC and lymphoid tissue; reduces viral entry [4]. |
| Reverse Transcription | Inhibited | Human lymphoid tissue ex vivo [4]. |
To investigate this compound's mechanisms, researchers employ standardized protocols using primary cells and latent infection models.
Cell Culture and Treatment
Key Readout Methodologies
This compound research occurs within the broader "shock and kill" cure strategy. However, simply reactivating the latent reservoir ("shock") has proven insufficient, as the immune system often fails to clear these reactivated cells ("kill") [6] [7]. Newer strategies aim to overcome this by combining LRAs with agents that directly promote the death of cells harboring reactivated virus.
For example, a 2025 pre-clinical study combined this compound (as the "shock") with drugs that block autophagy (SAR405) and inhibit anti-apoptotic proteins (ABT-263) to make cells with reactivated HIV more prone to programmed cell death, achieving a lack of viral rebound in humanized mice [6]. Furthermore, research is increasingly focused on overcoming post-transcriptional blocks to latency reversal, such as the nuclear retention of unspliced HIV-1 RNA, which may limit the efficacy of purely transcriptional activators like this compound [7].
The following diagram places this compound within this modern "shock and kill" framework, highlighting complementary strategies.
This compound acts in the 'shock' phase of a broader 'shock and kill' HIV cure strategy.
This compound remains a foundational molecule in HIV cure research due to its dual ability to reactivate latent proviruses via NF-κB and P-TEFb while inhibiting new infection. Its defined mechanism and lack of induction of cellular proliferation make it a valuable prototype LRA [3] [1] [4]. Current research is evolving to use it as a component in sophisticated combination therapies designed to not only "shock" the virus but also ensure the specific "killing" of the reactivated reservoir cell [6].
The following table summarizes the key quantitative data and candidate genes identified from the de novo root transcriptome assembly of Euphorbia fischeriana [1] [2].
| Category | Details and Candidate Genes |
|---|
| Assembly Statistics | Total transcripts (post-filtering): 18,180 Average transcript length: 1,122 bp Annotated transcripts (BLASTx vs. nr DB): 15,191 (83.6%) [1] [2] | | Key Pathways & Candidate Genes | Terpenoid Backbone Biosynthesis (TBB): 24 candidate transcripts [1] [2] Diterpenoid Biosynthesis (DB): 9 candidate transcripts [1] [2] Notable Enzymes: 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase (HDS), isopentenyl diphosphate/dimethylallyl diphosphate synthase (IDS) [1] [2] | | Proposed Precursor | Casbene (a diterpenoid with structural similarity to prostratin) [1] [2] |
Here is a detailed breakdown of the key experimental and bioinformatic methodologies used in the root transcriptome analysis.
| Protocol Step | Specific Details & Parameters |
|---|
| 1. Plant Material & RNA Extraction | Tissue Source: Roots of Euphorbia fischeriana [1] [2]. RNA Isolation: Use of Plant RNA Purification Reagent, followed by DNase I treatment to eliminate genomic DNA contamination [3]. Quality checked via agarose gel electrophoresis, Nanodrop spectrophotometry, and Agilent 2100 Bioanalyzer [3]. | | 2. Library Prep & Sequencing | Technology: Illumina HiSeq 2000 platform for high-throughput RNA-seq [1] [3]. Library Construction: Use of a NEXTflex Rapid Directional RNA-Seq Kit. Poly(A) mRNA was enriched and fragmented. First and second-strand cDNA were synthesized with dUTP for strand specificity [3]. | | 3. Data Processing & Assembly | Read Processing: Removal of adapter sequences, empty reads, and low-quality reads (Q-score threshold used) [1] [3]. De Novo Assembly: Use of the Oases assembler with a k-mer length of 25 and a minimum k-mer coverage cut-off of 2. A hybrid approach incorporating both Illumina short reads and Sanger-derived ESTs was employed [1] [2]. | | 4. Transcript Annotation | Databases: BLASTx against NCBI non-redundant (nr), Swiss-Prot, KEGG, and COG databases (E-value cutoff of 1e-5) [1] [3]. Functional Classification: Use of BLAST2GO for Gene Ontology (GO) annotation and WEGO software for functional classification [3]. | | 5. Candidate Gene Identification | Pathway Screening: Transcripts were screened against an in-house reference database of genes involved in terpenoid and diterpenoid biosynthesis [1] [2]. Expression Level Estimation: Relative expression levels of candidate genes were estimated based on sequence coverage [1]. |
The diagram below illustrates the proposed upstream biosynthetic pathway of this compound in Euphorbia fischeriana, highlighting the key pathways and candidate genes identified through transcriptome analysis.
Upstream biosynthetic pathway of this compound and related transcriptome findings.
The transcriptome resources provide a foundation for further research. Here are the key implications and potential next steps:
The table below summarizes the core evidence regarding this compound's role in tumorigenesis.
| Aspect | Key Findings | Supporting Evidence |
|---|---|---|
| Tumor Promotion | Lacks tumor-promoting activity; does not induce carcinogenesis. | Does not induce tumors and can block tumor promotion by other phorbol esters like PMA (Phorbol-12-myristate-13-acetate) [1] [2]. |
| Tumor Inhibition / Anticancer Potential | Exhibits selective cytotoxicity against breast cancer cell lines; inhibits pro-oncogenic pathways. | Shows 7-fold increased cytotoxicity in breast cancer cells (e.g., MCF-7, MDA-MB-231) vs. non-malignant cells (IC₅₀: 7 µM vs. 35 µM); acts through downregulation of SIK3 and its downstream target CXCR4 [3]. |
| Primary Mechanism | Activates Protein Kinase C (PKC) without inducing cell cycling; unique activation profile. | Stimulates aberrant T-cell activation (induces CD25, CD69) but inhibits cell cycle progression; activates PKC and downstream NF-κB without driving proliferation [4] [5]. |
| Key Molecular Targets | Downregulates surface receptors (CD4, CXCR4); modulates kinases (PKC, SIK3); activates transcription factors (NF-κB). | PKC activation leads to IκBα degradation and NF-κB nuclear translocation; specific anticancer effect via SIK3/HDA C4 pathway inhibition [4] [3] [5]. |
This compound's biological effects are mediated through specific signaling pathways. The diagram below outlines its dual role in inhibiting HIV infection and its potential anticancer mechanism.
This compound's dual signaling pathways: Reactivating HIV via PKC-NF-κB and inhibiting cancer via SIK3.
For researchers, the methodological details from key studies are crucial. The table below outlines the experimental approaches used to establish this compound's non-tumor-promoting and anticancer properties.
| Study Focus | Cell Lines / Models | Key Treatments & Conditions | Primary Assays & Readouts |
|---|
| Anticancer Cytotoxicity & Mechanism [3] | Four breast cancer cell lines (MCF-7, MDA-MB-231, BT-20, AU-565); non-malignant breast epithelial line (MCF10A). | this compound (dose range); "High-stimulating conditions": basal media vs. media with Δ0.05 M NaCl + 0.1 ng/ml IL-17. | - Cytotoxicity (IC₅₀): MTT or similar assay.
Future work should focus on combinatorial chemotherapeutic regimens and further elucidating the structural basis of its activity to potentially design more potent and selective analogs [2] [7].
This compound (12-deoxyphorbol 13-acetate) is a natural product derived from the Samoan medicinal plant Homalanthus nutans that has demonstrated significant potential as a latency reversing agent (LRA) in HIV-1 cure research. As a protein kinase C (PKC) agonist, this compound activates HIV-1 transcription through well-characterized signaling pathways that lead to nuclear factor kappa B (NF-κB) induction, making it a promising candidate for the "shock" phase of the "shock and kill" HIV-1 eradication strategy. Unlike some phorbol esters, this compound is non-tumor-promoting, enhancing its potential therapeutic utility. These application notes provide detailed methodologies and experimental data for using this compound in vitro to reactivate latent HIV-1 in various cell models, enabling researchers to effectively incorporate this compound into their latency reversal studies.
The persistence of latent HIV-1 reservoirs in people living with HIV (PLWH) undergoing antiretroviral therapy (ART) remains the principal barrier to cure. These latently infected cells harbor replication-competent provirus that can reinitiate viral replication upon treatment interruption. This compound's dual functionality—reactivating latent virus while downregulating HIV-1 receptors CD4 and CXCR4 to prevent de novo infection—makes it particularly valuable for mechanistic studies and combination approaches aimed at reducing the viral reservoir [1] [2].
This compound functions primarily as a potent PKC agonist that activates both conventional and novel PKC isozymes. Upon cellular entry, this compound binds to the C1 domain of PKC, mimicking endogenous diacylglycerol (DAG) and inducing conformational activation. This triggers a phosphorylation cascade that ultimately leads to the degradation of IκB, the cytoplasmic inhibitor of NF-κB, allowing NF-κB subunits (p50/p65) to translocate to the nucleus. Within the nucleus, NF-κB binds to cognate sites in the HIV-1 LTR promoter, recruiting transcriptional co-activators and initiating viral transcription. Additionally, this compound activates other transcription factors including AP-1 and NFAT, which may contribute to HIV-1 reactivation through their binding sites in the LTR [1] [2].
The diagram below illustrates the key signaling pathways involved in this compound-mediated HIV-1 reactivation:
Beyond NF-κB activation, this compound influences several auxiliary mechanisms that contribute to HIV-1 reactivation. The compound induces chromatin remodeling at the viral LTR by recruiting histone acetyltransferases, reducing repressive histone marks and making the proviral DNA more accessible to transcriptional machinery. This compound also promotes the phosphorylation of CDK9, the catalytic subunit of positive transcription elongation factor b (P-TEFb), which facilitates transcriptional elongation through phosphorylation of RNA polymerase II. Furthermore, this compound induces nucleosome repositioning specifically at nuc-1, a key repressive nucleosome that blocks HIV-1 transcription elongation in latent provinces. These multimodal mechanisms make this compound particularly effective at reversing deep latency states that may be refractory to single-mechanism LRAs [2].
Table 1: this compound Efficacy in HIV-1 Latently Infected Cell Lines
| Cell Model | Cell Type | Proviral Construct | Readout | Effective Concentration | Response | Reference |
|---|---|---|---|---|---|---|
| J-Lat 10.6 | T-cell | Full-length HIV-1 with GFP in nef | GFP+ cells | 0.1-2.5 µM | 30-40% GFP+ | [3] |
| J-Lat A2 | T-cell | LTR-Tat-IRES-GFP | GFP+ cells | 0.1-2.5 µM | ~30% GFP+ | [3] |
| ACH2 | T-cell | Full-length HIV-1 | p24 production | 1-5 µM | 10-20 fold increase | [4] [2] |
| U1 | Monocytic | Full-length HIV-1 | p24 production | 1-5 µM | 10-50 fold increase | [5] [2] |
| OM-10.1 | Promyelocytic | Full-length HIV-1 | p24 production | 0.5-2 µM | 5-15 fold increase | [3] |
Table 2: this compound Compared with Other LRAs in HIV-1 Reactivation
| LRA | Class | Primary Mechanism | Relative Potency | CD4 Downregulation | T-cell Activation |
|---|---|---|---|---|---|
| This compound | PKC agonist | NF-κB induction | +++ | Yes | Moderate |
| Bryostatin-1 | PKC agonist | NF-κB induction | ++ | Yes | Mild |
| (-)-Indolactam V | PKC agonist | NF-κB induction | +++ | Yes | Moderate |
| PMA | PKC agonist | NF-κB induction | ++++ | Yes | Strong |
| SAHA (Vorinostat) | HDAC inhibitor | Chromatin modification | + | No | Minimal |
| Romidepsin | HDAC inhibitor | Chromatin modification | ++ | No | Minimal |
| Panobinostat | HDAC inhibitor | Chromatin modification | ++ | No | Minimal |
Objective: To reactivate latent HIV-1 in J-Lat or ACH2 cell lines using this compound and quantify reactivation efficiency.
Materials:
Procedure:
Technical Notes:
Objective: To evaluate this compound's ability to reactivate latent HIV-1 in primary CD4+ T-cells from ART-suppressed donors.
Materials:
Procedure:
Technical Notes:
The following diagram illustrates the complete experimental workflow for this compound treatment across different cell models:
Rationale: this compound and histone deacetylase inhibitors (HDACi) target distinct mechanisms in HIV-1 latency reversal—transcriptional activation and chromatin modification, respectively—enabling synergistic reactivation. Multiple studies have demonstrated that this compound combined with HDACi such as vorinostat (SAHA), panobinostat, or valproic acid (VPA) produces significantly greater viral reactivation than either agent alone [2].
Protocol for Combination Studies:
Key Findings:
JQ1 Combination Protocol: JQ1, a bromodomain and extra-terminal (BET) inhibitor, shows strong synergy with this compound by displacing BRD4 from the HIV-1 LTR and enhancing Tat transactivation.
Immune Checkpoint Inhibitor Combinations: Preliminary evidence suggests that this compound may be combined with anti-PD-1 or anti-CTLA-4 antibodies to simultaneously reverse latency and enhance immune-mediated killing of reactivated cells, though this approach requires careful titration to avoid excessive T-cell activation.
An important consideration in this compound applications is its ability to downregulate CD4 and CXCR4/CCR5 coreceptors. This phenomenon has practical implications:
Protocol for receptor downregulation assessment:
While this compound is generally well-tolerated in vitro at effective concentrations (1-5 μM), comprehensive safety assessments should include:
Typical toxicity profile: CC50 values for this compound generally exceed 10-25 μM in most lymphocyte cell lines, providing a favorable therapeutic index of 5-10 fold relative to effective reactivation concentrations.
This compound remains a valuable tool compound for HIV-1 latency reversal studies due to its well-characterized mechanism, consistent performance across multiple cell models, and favorable therapeutic index. The protocols outlined herein enable researchers to effectively utilize this compound in mechanistic studies of latency reversal and combination approaches with other LRAs. As HIV-1 cure research advances, this compound continues to provide fundamental insights into signaling pathways controlling viral latency and reactivation, informing the development of next-generation latency reversal strategies. When incorporating this compound into experimental designs, researchers should carefully consider cell model selection, appropriate controls, combination synergies, and parallel safety assessments to generate robust, reproducible data.
Prostratin (12-deoxyphorbol-13-acetate) is a phorbol ester derived from natural sources with significant therapeutic potential, particularly in HIV-1 cure research. Originally identified from the Samoan medicinal plant Homalanthus nutans and later found in Euphorbia fischeriana, this compound exhibits a unique dual mechanism: it reactivates latent HIV-1 reservoirs while simultaneously inhibiting de novo infection through downregulation of HIV-1 receptors. This compound activates protein kinase C (PKC) without promoting tumorigenesis, distinguishing it from other phorbol esters and making it a promising candidate for latency reversal therapy. The compound's ability to target persistent viral reservoirs that endure despite antiretroviral therapy represents a crucial frontier in HIV eradication strategies. As research progresses, understanding the transcriptomic responses to this compound exposure through advanced sequencing technologies has become essential for elucidating its mechanisms and optimizing therapeutic applications [1] [2].
The molecular characterization of this compound's activity requires sophisticated transcriptomic approaches that can capture its effects on global gene expression patterns and specific pathway activation. Next-generation sequencing technologies provide powerful tools for comprehensive transcriptome profiling, enabling researchers to decode the complex cellular responses to this compound treatment. This application note details standardized protocols for transcriptional sequencing assembly specifically tailored to this compound research, integrating established methodologies with emerging computational approaches. The procedures outlined here are designed to help researchers consistently generate high-quality data that can illuminate this compound's mechanisms of action, particularly its role in HIV latency reversal and its effects on cellular signaling pathways. By implementing these standardized protocols, the research community can advance toward more effective therapeutic strategies targeting persistent HIV reservoirs [3] [4].
This compound exerts its primary effects through the PKC-NF-κB signaling axis, initiating a cascade of transcriptional events that ultimately reactivate latent HIV. As a PKC activator, this compound triggers downstream signaling that results in IκBα degradation and subsequent nuclear translocation of NF-κB. This transcription factor then binds to recognition sites within the HIV-1 long terminal repeat (LTR) promoter, initiating chromatin remodeling and transcriptional activation. The molecular events following this compound exposure include rapid phosphorylation of PKC substrates, activation of MAP kinase pathways, and induction of pro-inflammatory cytokines. Additionally, this compound modulates the expression of T-cell activation markers (CD69 and CD25) without promoting full cellular proliferation, making it particularly suitable for latency reversal without potentially dangerous immune activation [4] [2].
Recent research has revealed additional nuances in this compound's mechanism of action, particularly regarding its effect on the transcriptional elongation machinery. This compound treatment upregulates Cyclin T1 expression and enhances P-TEFb (CDK9/Cyclin T1) function, which is essential for Tat-mediated transactivation of HIV transcription. Interestingly, this compound also increases the association between P-TEFb and its inhibitory complex (7SK snRNA and HEXIM1), suggesting a complex regulatory balance that may prevent excessive cellular activation. This effect on the elongation control mechanism represents a critical aspect of this compound's activity that can be captured through transcriptional sequencing approaches. Furthermore, evidence suggests that this compound's signaling may occur through RasGRP1-Ras-Raf-MEK-ERK1/2 pathways rather than exclusively through canonical PKC activation, indicating additional complexity in its mechanism of action [4] [5].
The transition from latent to productive HIV infection under this compound treatment involves multi-level transcriptional activation. This compound counteracts several mechanisms that maintain viral latency, including epigenetic silencing through histone deacetylase activity and limiting availability of essential transcription factors. The compound stimulates nucleosomal remodeling, particularly at nuc-1, a key nucleosome positioned downstream of the HIV transcription start site that blocks elongation under latent conditions. This remodeling creates an accessible chromatin configuration that permits processive transcription. Additionally, this compound addresses the limitation of P-TEFb availability in resting CD4+ T cells by inducing expression of Cyclin T1 and promoting CDK9 phosphorylation, thereby enabling efficient transcriptional elongation. The compound's ability to simultaneously address multiple blocks to HIV transcription explains its potency as a latency-reversing agent and underscores the value of transcriptomic approaches to fully characterize its effects [4] [2].
Table 1: Key Cellular Factors Modulated by this compound Treatment
| Cellular Factor | Function in HIV Transcription | Effect of this compound |
|---|---|---|
| NF-κB | Transcriptional initiation from LTR | Strong induction via IκBα degradation |
| P-TEFb (CDK9/Cyclin T1) | Transcriptional elongation | Upregulates Cyclin T1 and CDK9 activity |
| RNA Polymerase II | Viral transcript synthesis | Enhanced recruitment and processivity |
| HDACs | Chromatin compaction and repression | Synergizes with inhibitors for enhanced activation |
| 7SK snRNA/HEXIM1 | P-TEFb sequestration | Increased association with P-TEFb |
Proper experimental design is fundamental for obtaining meaningful transcriptomic data in this compound studies. For in vitro models, researchers commonly employ latently infected cell lines (e.g., J-Lat clones, U1) or primary CD4+ T-cell models of latency. These systems should include appropriate controls (vehicle-treated cells) and multiple time points (e.g., 6, 24, and 48 hours) to capture both immediate-early and late transcriptional responses. Cell viability and activation status should be concurrently monitored through flow cytometry for surface markers (CD25, CD69) and metabolic assays. When working with primary cells from HIV-positive donors, the intact proviral DNA assay (IPDA) can quantify the latent reservoir, while viral RNA measurements assess reactivation efficiency. For studies focusing on this compound's biosynthetic pathways in medicinal plants, tissue selection is critical—in Euphorbia fischeriana, roots exhibit the highest this compound content and thus provide the most relevant transcriptional information [3] [4] [6].
The selection of sequencing platform significantly impacts data quality and should align with research objectives. Illumina short-read sequencing offers high accuracy and depth for quantifying gene expression, while long-read technologies (PacBio, Oxford Nanopore) better characterize transcript isoforms and structural variants. For most this compound studies, Illumina-based RNA-seq provides the optimal balance of cost, accuracy, and depth, typically generating 20-30 million paired-end reads per sample. As detailed in the best practices for single-cell RNA sequencing, understanding the strengths and limitations of each technology is essential for appropriate experimental design. For specialized applications investigating heterogeneous cellular responses to this compound, single-cell RNA sequencing approaches can resolve cell-to-cell variability in latency reversal, though this requires additional considerations in cell processing and library preparation [3] [7].
The RNA quality and integrity are paramount for successful transcriptome sequencing. Protocols begin with cell collection and lysis using TRIzol or similar reagents, followed by RNA extraction with DNase treatment to eliminate genomic DNA contamination. For CD4+ T cells, which typically yield limited RNA, mRNA enrichment using poly-A selection provides the most comprehensive transcript coverage. The RNA Integrity Number (RIN) should exceed 8.0 as measured by bioanalyzer systems, with particular attention to avoiding RNA degradation in primary T-cell samples. For library preparation, the Illumina TruSeq Stranded mRNA Kit provides high-quality results, with optimizations for low-input samples when working with rare cell populations. During library amplification, cycle number should be minimized (typically 10-12 cycles) to reduce duplication biases while maintaining sufficient material for sequencing [3] [7].
The construction of sequencing libraries incorporates unique dual indexes to enable sample multiplexing and prevent index hopping. Quality control at this stage includes quantification using fluorometric methods (Qubit) and fragment size distribution analysis (Bioanalyzer/TapeStation), with expected insert sizes of 200-500 bp. For specialized applications aiming to capture nascent transcription following this compound treatment, nuclear run-on assays such as PRO-seq or GRO-seq can be integrated with sequencing library preparation, though these require significant protocol modifications. Once libraries pass quality controls, they are pooled in equimolar ratios and sequenced on appropriate Illumina platforms (NovaSeq 6000 for high-depth studies, MiSeq for pilot experiments), with read configurations typically set to 2×150 bp to balance cost and quality [3] [7].
Figure 1: Transcriptome Sequencing and Assembly Workflow. The diagram outlines the key steps in this compound transcriptional sequencing studies, from sample preparation through computational analysis.
The de novo transcriptome assembly presents particular challenges and opportunities for this compound research, especially when working with non-model organisms or novel cell systems. The Oases assembly pipeline, using a k-mer length of 25 and minimum k-mer coverage of 2, has been successfully applied to this compound-producing plants, generating approximately 18,000 transcripts from root tissues. For mammalian systems, the Trinity pipeline typically provides superior performance, though both share common principles of de Brujin graph construction and resolution. A critical step in assembly quality control involves removing spurious isoforms through filtering based on Oases confidence scores, ORF length, transcript length, and sequence coverage. This process ensures that the final transcript set represents genuine biological variation rather than assembly artifacts, which is particularly important when investigating alternative splicing induced by this compound treatment [3].
Following assembly, comprehensive annotation connects transcript sequences to biological function through a multi-step process. Initial BLASTx searches against the non-redundant (nr) protein database (E-value cutoff 1e-5) typically annotates 80-85% of transcripts as protein-coding genes. Additional analyses include ORF prediction to identify putative novel genes, non-coding RNA identification using tools like tRNAscan-SE and RNAmmer, and pathway mapping through KEGG and GO databases. For this compound studies, special attention should be paid to transcripts involved in PKC signaling, NF-κB pathway, T-cell activation, and HIV transcription factors. The conservation of assembled transcripts can be evaluated through comparison with related species; for instance, Euphorbia fischeriana transcripts show high similarity (>75%) to those of Ricinus communis, enabling cross-species validation of assembly quality [3].
Transcript abundance quantification forms the foundation for understanding this compound's effects on gene expression. The alignment of quality-filtered reads to the assembled transcriptome using alignment tools (Bowtie2, BWA) or transcript-aware aligners (STAR) enables accurate measurement of expression levels. For differential expression analysis, count-based methods (DESeq2, edgeR) statistically identify transcripts with significant abundance changes following this compound treatment, using appropriate multiple testing corrections (Benjamini-Hochberg FDR < 0.05). In this compound studies, particular attention should be paid to HIV-1 transcripts (unspliced, singly spliced, and multiply spliced) as indicators of successful latency reversal, along with cellular genes involved in immune activation, apoptosis, and viral restriction. The expression of key genes should be validated through orthogonal methods such as qRT-PCR for selected targets or nanoString for medium-throughput verification [3] [6].
Advanced analytical approaches can extract additional insights from this compound transcriptome data. Time-series analyses capture the dynamics of gene expression patterns, revealing immediate-early, intermediate, and late response genes to this compound treatment. Weighted Gene Co-expression Network Analysis (WGCNA) identifies modules of co-expressed genes that may represent functional pathways or regulatory networks affected by this compound. For studies incorporating multiple latency-reversing agents, principal component analysis can visualize the similarity of transcriptional responses between different treatments. When working with single-cell RNA-seq data, pseudotime analysis reconstructs the progression of latency reversal, revealing the sequence of transcriptional events during HIV reactivation. These sophisticated approaches move beyond simple differential expression to provide systems-level understanding of this compound's mechanisms [7] [6].
Table 2: Key Bioinformatics Tools for this compound Transcriptome Analysis
| Analysis Type | Recommended Tools | Key Parameters |
|---|---|---|
| Quality Control | FastQC, MultiQC | Q-score >30, adapter contamination |
| Read Trimming | Trimmomatic, Cutadapt | Leading/Trailing: Q<30, Min length: 36bp |
| De Novo Assembly | Oases, Trinity | k-mer=25, min coverage=2 |
| Alignment | Bowtie2, STAR | --sensitive (Bowtie2) |
| Differential Expression | DESeq2, edgeR | FDR < 0.05, log2FC > 1 |
| Pathway Analysis | clusterProfiler, GSEA | FDR < 0.25 |
The assessment of HIV latency reversal represents a primary application of this compound transcriptome studies. Standardized protocols begin with latent infection model systems treated with this compound at optimized concentrations (typically 0.1-2.0 μM) for 24-48 hours. The transcriptional readout should encompass both viral RNA measurements (cell-associated unspliced, singly spliced, and multiply spliced transcripts) and host factor expression (NF-κB pathway components, cytokines, T-cell activation markers). For comprehensive evaluation, researchers should employ digital droplet PCR for absolute quantification of HIV transcripts and RNA-seq for global transcriptional profiling. The effectiveness of latency reversal is calculated as the fold-increase in HIV transcription relative to vehicle-treated controls, with successful reactivation typically achieving 10-100 fold induction depending on the model system. These standardized assessments enable direct comparison between different studies and this compound analogs, accelerating the development of optimized latency reversal strategies [4] [2].
The transcriptional signature of effective latency reversal extends beyond HIV RNA production to encompass specific host response patterns. Successful this compound treatment induces a characteristic pattern of early response genes (including Fos, Jun, and Egr family members) within 2-6 hours, followed by inflammatory mediators (TNF-α, IL-6, IL-8) and T-cell activation markers (CD69, CD25) at later time points. Additionally, effective latency reversal correlates with induction of P-TEFb complex components (Cyclin T1, CDK9) and reduction in repressive chromatin modifiers (HDACs, DNMTs). This comprehensive transcriptional signature provides a more reliable assessment of this compound activity than viral RNA measurements alone, particularly when evaluating combination approaches or novel analogs. Implementation of this multi-faceted assessment protocol enables robust characterization of this compound's latency reversal potential across different experimental systems and donor samples [4] [2].
Synergistic combinations of this compound with other latency-reversing agents represent a promising approach to enhance HIV reservoir reduction while minimizing toxicity. Transcriptomic studies have revealed strong synergy between this compound and histone deacetylase inhibitors (HDACi) such as vorinostat (SAHA) or valproic acid (VPA), with combination treatments achieving 3-5 fold greater HIV reactivation than either agent alone. The protocol for these studies involves pre-treatment with HDACi (e.g., 0.5-1.0 μM vorinostat) for 2-4 hours followed by this compound (0.5-1.0 μM) for 24-48 hours, with transcriptional profiling at multiple time points. The molecular basis for this synergy involves chromatin priming by HDACi through increased histone acetylation at the HIV LTR, which enhances the accessibility and effectiveness of this compound-induced NF-κB signaling. This combination addresses both epigenetic and transcriptional blocks to HIV expression, resulting in more potent and sustained latency reversal [2].
Emerging transcriptomic approaches are identifying novel this compound combinations with potential therapeutic value. Recent studies investigating PADI4 inhibitors like GSK484 have revealed interesting interactions with this compound-mediated activation. PADI4 catalyzes histone citrullination, which prevents heterochromatin formation and stimulates HIV-1 transcription. Combining this compound with PADI4 inhibition creates a complex transcriptional response that may help balance efficient latency reversal with controlled immune activation. The protocol for these combination studies involves treating CD4+ T cells from ART-suppressed donors with GSK484 (5-10 μM) for 1 hour before this compound addition, followed by comprehensive transcriptome analysis. These advanced combination approaches illustrate how transcriptional sequencing protocols can guide the development of optimized latency reversal strategies with potential clinical applications [6].
Figure 2: this compound Signaling Pathway in HIV Latency Reversal. The diagram illustrates key molecular events in this compound-mediated activation of latent HIV, highlighting the PKC-NF-κB axis and transcriptional elongation mechanisms.
The transcriptional sequencing protocols detailed in this application note provide standardized methodologies for investigating this compound's mechanisms and therapeutic potential. The integration of high-throughput sequencing with appropriate bioinformatic analyses enables comprehensive characterization of this compound's effects on both viral transcription and host cell responses. As research advances, several emerging technologies promise to enhance these studies further. Single-cell RNA sequencing can resolve the heterogeneity of latency reversal, identifying subpopulations of cells that respond differentially to this compound treatment. Spatial transcriptomics could contextualize these responses within tissue reservoirs of latent HIV. Additionally, long-read sequencing technologies offer improved characterization of transcript isoforms and structural variants that may influence this compound sensitivity [7] [6].
The future of this compound research will likely focus on combination strategies that maximize latency reversal while minimizing toxicity and immune activation. Transcriptional profiling will play a crucial role in optimizing these combinations by providing comprehensive data on their effects and potential mechanisms of synergy. Furthermore, advances in computational approaches for predicting compound-protein interactions, such as the GraphBAN framework, may facilitate the identification of novel this compound analogs with improved efficacy and safety profiles. As these technologies mature, the protocols outlined here will serve as a foundation for continued innovation in this compound research and HIV cure strategies. By implementing these standardized approaches, the research community can generate comparable, high-quality data that accelerates progress toward effective therapeutic interventions targeting persistent HIV reservoirs [8] [2].
The persistence of latent human immunodeficiency virus (HIV) reservoirs in resting CD4+ T cells remains the principal barrier to viral eradication in patients on highly active antiretroviral therapy (HAART). These latently infected cells harbor replication-competent provirus that can reinitiate systemic infection upon therapy interruption. Prostratin (12-deoxyphorbol-13-acetate), a non-tumor-promoting phorbol ester, represents a promising candidate for an adjuvant "shock" therapy designed to reactivate these latent proviruses, potentially leading to their elimination through viral cytopathic effects or host immune responses while preventing new infections through continued HAART.
The therapeutic interest in this compound stems from its dual mechanism of action: it simultaneously reactivates latent HIV-1 expression while inhibiting de novo infection by down-regulating viral entry receptors. This review provides a comprehensive summary of this compound's mechanisms, synergistic partners, and detailed experimental protocols for evaluating its efficacy in reactivating latent HIV, intended for researchers and drug development professionals.
This compound exerts its effects primarily through the activation of protein kinase C (PKC) pathways, leading to two major therapeutic outcomes:
Reactivation of Latent HIV-1: this compound activates HIV-1 gene expression in latently infected cells through nuclear factor-κB (NF-κB) induction. It stimulates the degradation of IκBα, an NF-κB inhibitor, promoting NF-κB nuclear translocation and binding to the HIV-1 long terminal repeat (LTR), thereby initiating viral transcription [1] [2]. Furthermore, this compound upregulates Cyclin T1/P-TEFb expression and function. P-TEFb, a complex of Cyclin T1 and CDK9, is a critical cellular co-factor for the viral Tat protein, which enhances transcriptional elongation of the integrated provirus [3].
Inhibition of Viral Entry: this compound down-regulates cell surface CD4 and co-receptors (CXCR4 and CCR5), reducing the susceptibility of uninfected cells to HIV-1 infection. This effect provides a protective benefit during latency reactivation strategies [2].
Table 1: Key Mechanisms of this compound Action in HIV-1 Therapy
| Biological Process | Molecular Target | Downstream Effect | Functional Outcome |
|---|---|---|---|
| Viral Reactivation | PKC/NF-κB pathway | IκBα degradation, NF-κB nuclear translocation | Activation of HIV-1 LTR-driven transcription |
| Tat Transactivation | Cyclin T1/P-TEFb complex | Upregulation of Cyclin T1, enhanced CDK9 kinase activity | Phosphorylation of RNA Pol II CTD, enhanced transcriptional elongation |
| Viral Entry Inhibition | CD4, CXCR4, CCR5 | Receptor down-modulation from cell surface | Protection against de novo HIV-1 infection |
The following diagram illustrates the core signaling pathway through which this compound acts to reactivate latent HIV, based on findings from multiple studies:
Research demonstrates that this compound's reactivation efficacy is significantly enhanced when used in combination with other latency-reversing agents, particularly histone deacetylase inhibitors (HDACis).
This compound + HDAC Inhibitors: A landmark study demonstrated a strong synergistic activation of HIV-1 production when this compound was combined with HDACis like valproic acid (VPA) or suberoylanilide hydroxamic acid (SAHA/vorinostat) [1]. This combination synergistically recruits unresponsive cells into the expressing population, enhances NF-κB DNA-binding activity, and causes more pronounced nucleosomal remodeling (specifically of nuc-1) in the viral promoter region. This correlates with increased recruitment of RNA polymerase II to the 5'LTR and elevated levels of both initiated and elongated HIV-1 transcripts [1].
This compound + Quercetin: The natural flavonoid quercetin can also synergize with this compound to reactivate latent HIV-1. Quercetin alone can induce NF-κB nuclear translocation, and its combination with this compound produces a synergistic effect in latency reactivation models [4].
Table 2: Efficacy of this compound in Combination Therapies in Various Model Systems
| Combination Therapy | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| This compound + VPA | U1 monocytic cell line, J-Lat T-cell clones | Strong synergistic activation of HIV-1 production; enhanced NF-κB binding and nuc-1 remodeling. | [1] |
| This compound + SAHA | U1 monocytic cell line, J-Lat T-cell clones | Synergistic reactivation of HIV-1; more pronounced than single agents. | [1] |
| This compound + Quercetin | C11 Jurkat latency model | Synergistic reactivation of latent HIV-1 gene expression. | [4] |
| This compound alone | CD8+ depleted PBMCs from HAART patients | Upregulated HIV-1 expression from patient cells, suggesting potential for reducing reservoir size. | [2] |
This protocol is adapted from studies using established latent cell models like J-Lat clones and U1 cells [1].
Objective: To evaluate the efficacy of this compound, alone and in combination, to reactivate latent HIV-1 in cultured cell lines.
Materials:
Methodology:
This protocol assesses this compound's ability to reactivate latent virus from the reservoirs of patients on suppressive HAART [1] [2].
Objective: To reactivate latent HIV-1 from resting CD4+ T cells isolated from HAART-treated patients with undetectable viral load.
Materials:
Methodology:
The following workflow summarizes the key experimental steps for the primary cell protocol:
A significant obstacle to the development of this compound has been its limited natural availability, with isolation yields from source plants like Homalanthus nutans being low and variable (0.2 to 52 µg/g) [5]. To address this, a practical synthesis starting from phorbol or crotophorbolone has been developed. This synthesis can reliably supply gram quantities of this compound and enables the production of novel analogs, such as DPP and ether analogs, which may have improved stability or efficacy profiles [5].
This compound represents a compelling proof-of-concept agent for an inductive adjuvant therapy aimed at eradicating latent HIV reservoirs. Its dual functionality and capacity for synergistic action with HDACis provide a strong rationale for its continued investigation. Future work should focus on optimizing combination regimens, evaluating efficacy and safety in more complex human tissue models, and advancing the most promising analogs into preclinical development. The ongoing development of reliable synthetic routes will be crucial for supplying material for these essential studies.
Prostratin (12-deoxyphorbol 13-acetate) is a protein kinase C (PKC) activator under investigation as an adjuvant therapy in HIV treatment. Its potential lies in a "Reservoir Ablative Strategy" (RAS), where it reactivates latent HIV-1 in resting CD4+ T-cells, making them vulnerable to elimination by antiretroviral drugs and the immune system [1] [2].
This compound's primary mechanism involves activating PKC, which subsequently stimulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This activation prompts the transcription of latent HIV-1 provirus, leading to viral particle expression without infecting new cells [2]. Unlike other phorbol esters, this compound is not a tumor promoter and may act as an anti-tumor agent [1] [2].
The following diagram illustrates the signaling pathway by which this compound activates latent HIV.
In vitro studies show that continuous incubation with this compound for 24-48 hours effectively stimulates HIV expression in latently infected cell lines (ACH-2 and U1) [1]. Even short exposures (1-6 hours) can induce a significant and sustained response due to prolonged downstream signaling, suggesting that prolonged plasma exposure may not be necessary for efficacy [1].
Research indicates that intermittent infusion is a proposed method for human administration to maintain effective concentrations while minimizing side effects. One patent suggests an infusion of 2.5 to 50 μg/kg/hr for 2 to 72 hours, with a specific example of 5-15 μg/kg/hr for 6 hours [1]. The goal is to sustain stable plasma levels for reservoir activation without reaching peaks associated with toxicity.
Toxicological studies in monkeys using single intravenous bolus injections noted transient elevations in biomarkers like AST, ALT, CK, and LD, and a spike in IL-6, indicating acute inflammatory responses. These findings support the use of controlled infusion over bolus dosing to improve tolerability [1].
Here are detailed methodologies for key experiments related to this compound's pharmacokinetics and efficacy.
This protocol assesses the relationship between drug exposure and HIV reactivation in an animal model.
This protocol determines the tissue distribution profile of this compound-related material [3].
The workflow for this QWBA study is outlined below.
The table below consolidates key quantitative information available from the search results.
| Parameter | Reported Value / Finding | Model System | Context / Notes |
|---|---|---|---|
| Proposed Human Dose (Infusion) [1] | 2.5 - 50 μg/kg/hr | Human (Proposed) | Patent; 6-h infusion of 5-15 μg/kg/hr specified. |
| Effective Concentration (In Vitro) [1] | 0.1 - 25 μM | Cell Culture (CEM-SS, U937) | Cytoprotection & viral inhibition. |
| Natural Source Concentration [4] | 0.2 - 52.6 μg/g (stem) | Homalanthus nutans | High variability; median 3.5 μg/g in stem. |
| Toxicology (IV Bolus) [1] | ↑ AST, ALT, CK, LD, IL-6 | Monkey | Transient; supports infusion over bolus. |
| Tissue Distribution (General) [3] | Influenced by lipophilicity & ionization | Rat (QWBA data) | Basic/lipophilic drugs distribute better. |
Prostratin (12-deoxyphorbol 13-acetate) is a non-tumor-promoting phorbol ester that has emerged as a promising latency reversal agent (LRA) in HIV eradication research. Despite the success of combination antiretroviral therapy (cART) in controlling viral replication in HIV-positive individuals, persistent viral reservoirs – primarily latently infected resting CD4+ T cells – remain a fundamental barrier to cure. These reservoirs harbor integrated HIV provirus that is transcriptionally silent and unaffected by cART, yet capable of reigniting systemic infection upon therapy interruption. This compound addresses this challenge through a "shock and kill" strategy, where it reactivates latent virus, potentially leading to elimination of these reservoir cells through viral cytopathic effects or immune-mediated clearance while maintaining cART to prevent new infection cycles [1] [2].
The administration of this compound via intravenous infusion represents a critical methodological approach to maintain therapeutic concentrations necessary for effective latency reversal while minimizing potential adverse effects. Unlike bolus administration which can produce sharp peak concentrations associated with toxicity, controlled infusion enables sustained exposure at levels sufficient to activate latent reservoirs without exceeding safety thresholds. This application note provides detailed protocols and experimental evidence to support the administration of this compound via infusion pump for HIV reservoir ablation strategies [2].
Table 1: this compound Intravenous Infusion Parameters
| Parameter | Recommended Range | Optimal Range | Additional Notes |
|---|---|---|---|
| Dosage | 2.5–50 μg/kg/hr | 5–15 μg/kg/hr | Titrate based on patient tolerance and PKC response markers |
| Infusion Duration | 2–72 hours | 4–24 hours | 6-hour duration commonly used in preclinical models |
| Administration Routes | Intravenous, intraarterial, intralymphatic, intraperitoneal | Intravenous | Use infusion pump for precise control |
| Frequency | Single cycle or repeated cycles with monitoring | Dependent on reservoir reduction | Combine with ongoing cART |
Administration of this compound via controlled intravenous infusion is essential for maintaining stable therapeutic plasma concentrations while minimizing potential adverse effects. The recommended dosage range of 2.5–50 μg/kg/hr provides a substantial therapeutic window, with studies indicating that the optimal balance between efficacy and safety is achieved between 5–15 μg/kg/hr. This concentration range has demonstrated sufficient potency to reactivate latent HIV reservoirs while avoiding the toxicities associated with higher peak concentrations observed in bolus administration. The infusion duration may be adjusted based on therapeutic response, with longer infusions (up to 72 hours) potentially necessary for comprehensive reservoir activation in distributed sanctuary sites [2].
The preparation of this compound for infusion requires strict adherence to aseptic techniques. The active pharmaceutical ingredient should be reconstituted with appropriate sterile solvents and further diluted in compatible intravenous solutions. The final formulation must be protected from light due to the light-sensitive nature of the phorbol ester structure, and administration should commence promptly following preparation. Quality control measures should include visual inspection for particulate matter and discoloration prior to administration [2].
Infusion pump systems used for this compound administration must provide precise flow control and incorporate safety features including occlusion alarms, air detection, and dosage error reduction systems. The following procedures are recommended:
Clinical studies have documented that infusion pump administration maintains this compound concentrations within the target therapeutic range more consistently than intermittent bolus dosing, which is critical for sustained activation of latent reservoirs without inducing the spikes in inflammatory cytokines observed with higher peak concentrations [2].
Table 2: Experimental Evidence for this compound Efficacy
| Experimental Model | This compound Concentration | Key Findings | Reference |
|---|---|---|---|
| SCID-hu (Thy/Liv) mouse model | Not specified | Efficiently reactivated HIV expression from latently infected thymocytes and peripheral blood lymphocytes | [3] |
| ACH-2 and U1 cell lines | Continuous incubation | Induced HIV expression in latently infected cell lines; effect maintained with continuous exposure | [2] |
| Primary CD4+ T-cells from HAART patients | Varying by analog | More potent analogs induced viral expression in resting CD4+ T-cells from suppressed patients | [4] |
| Feline MYA-1 T-cells (FIV model) | 1 μM | Demonstrated dual activity: reactivated latent virus in IL-2-depleted cells; inhibited active replication in IL-2-supplemented cells | [5] |
| Human PBMCs with NK cell co-culture | Not specified | Enhanced NK cell-mediated clearance of reactivated autologous CD4+ T cells | [6] |
The efficacy of this compound in reactivating latent HIV has been extensively validated across multiple experimental systems. In the SCID-hu (Thy/Liv) mouse model – a pioneering primary cell model for HIV latency – this compound stimulation efficiently reactivated HIV expression from latently infected cells without inducing cellular proliferation. This finding was particularly significant as it demonstrated that this compound could specifically reverse latency through direct activation of viral transcription rather than through generalized T-cell activation [3].
Further validation in latently infected cell lines (ACH-2 and U1 cells) demonstrated that continuous incubation with this compound maintained induced HIV expression over time. Experimental designs comparing continuous versus brief exposure found that sustained this compound presence was necessary for optimal viral reactivation, supporting the rationale for extended infusion protocols rather than bolus administration. This effect is attributed to the continued activation of PKC signaling pathways that initiate and maintain transcriptional activation of the HIV provirus [2].
Notably, research on This compound analogs has identified compounds with up to 100-fold greater potency than the native molecule in both PKC binding assays and latency reversal activity. These enhanced analogs induce viral expression in resting CD4+ T-cells isolated from HIV-positive individuals on suppressive HAART, confirming that the approach can target the clinically relevant reservoir populations [4].
Preclinical toxicology assessments in non-human primate models have identified key safety parameters for this compound infusion. Bolus administration was associated with transient elevations in liver transaminases (AST, ALT), creatine kinase (CK), and lactate dehydrogenase (LD), as well as increases in the inflammatory cytokine IL-6. These findings highlight the importance of therapeutic drug monitoring and support the use of controlled infusion to avoid the high peak concentrations associated with these adverse effects [2].
Unlike tumor-promoting phorbol esters, this compound has demonstrated tumor-suppressing activity in experimental models and does not promote carcinogenesis. This favorable safety profile distinguishes it from other PKC activators and supports its clinical development for chronic administration in HIV eradication protocols [1].
This compound's Dual Mechanism in HIV Therapy
This compound exerts its effects primarily through activation of protein kinase C (PKC) isoforms, initiating a cascade of intracellular events that ultimately lead to HIV proviral reactivation. The molecular pathway begins with this compound binding to the diacylglycerol (DAG) binding domain of PKC, inducing conformational changes that activate the enzyme and promote its translocation to cellular membranes. Once activated, PKC phosphorylates multiple downstream targets, including IκB kinase (IKK), which in turn phosphorylates the NF-κB inhibitor IκBα, targeting it for proteasomal degradation. This process releases NF-κB transcription factors (primarily p50/p65 heterodimers) that translocate to the nucleus and bind to cognate sites within the HIV long terminal repeat (LTR), initiating transcriptional activation of the integrated provirus and reactivation of viral production [1] [4].
Simultaneously, this compound induces downregulation of HIV entry receptors (CD4, CXCR4, and CCR5) on the surface of potential target cells, providing a protective effect against new rounds of infection. This dual activity – reactivating latent virus while protecting uninfected cells – represents a unique therapeutic profile that is particularly valuable in the "shock and kill" paradigm. The balance between these effects depends on maintaining this compound concentrations within the therapeutic window achieved through controlled infusion protocols [4] [5].
Table 3: Comparison of this compound with Other Latency Reversing Agents
| Agent | Mechanism of Action | Advantages | Limitations |
|---|---|---|---|
| This compound | PKC agonist, NF-κB activation | Dual action: reverses latency + downregulates HIV receptors; non-tumor-promoting | Requires controlled infusion for optimal effect; transient enzyme elevations |
| Bryostatin-1 | PKC agonist | Potent latency reversal; clinical experience in cancer | Impairs NK cell function; limited efficacy in clinical trials for HIV |
| HDAC Inhibitors (Vorinostat, Panobinostat) | Histone deacetylase inhibition | Clinical proof-of-concept for latency reversal; oral administration | Limited potency as monotherapy; may suppress immune effector functions |
| IL-15 Superagonist (ALT-803/N-803) | Cytokine signaling | Enhances NK and CD8+ T cell function; directs immune cells to B cell follicles | Does not directly reverse latency; used in combination with other LRAs |
When compared with other latency reversal agents, this compound demonstrates a favorable immunomodulatory profile, particularly in its ability to enhance natural killer (NK) cell function. Research has shown that in vitro exposure to this compound improves NK cell cytotoxicity against reactivated, latently infected CD4+ T cells while maintaining antibody-dependent cellular cytotoxicity (ADCC) activity. This contrasts with bryostatin-1, which impairs both natural cytotoxicity and ADCC despite similar effects on NK cell surface receptor expression [6].
This distinction is critically important because effective clearance of reactivated reservoir cells requires functional immune effector mechanisms. The ability of this compound to simultaneously reverse latency and support immune-mediated killing of infected cells provides a theoretical advantage over other LRAs that might reactivate virus but compromise the immune functions necessary for the "kill" phase of the strategy [6].
The administration of this compound via controlled intravenous infusion represents a promising methodological approach for HIV reservoir reactivation in cure-directed strategies. The available preclinical evidence supports the use of infusion rates between 5–15 μg/kg/hr for durations of 4–24 hours to maintain therapeutic concentrations while minimizing potential adverse effects. The molecular mechanisms through which this compound activates HIV transcription while protecting uninfected cells provide a rational basis for its continued investigation in combinatorial eradication approaches.
Future research directions should focus on optimizing combination regimens that pair this compound with immune-enhancing agents such as the NaMiX platform [7] or broadly neutralizing antibodies to maximize reservoir clearance. Additionally, the development of more potent analogs with improved therapeutic indices may eventually overcome the limitations of the native compound. As HIV cure research advances, this compound administration via infusion pump represents a valuable tool for probing the dynamics of viral latency and developing strategies to achieve sustained antiretroviral-free remission.
This compound (12-deoxyphorbol-13-acetate) is a non-tumor-promoting phorbol ester derived from the Samoan medicinal plant Homalanthus nutans that demonstrates unique dual functionality in HIV research. As a protein kinase C (PKC) agonist, it simultaneously inhibits de novo HIV infection while effectively reactivating latent viral reservoirs [1]. This combination of properties makes it a valuable research tool in the pursuit of an HIV cure through the "shock and kill" strategy, where latent virus is reactivated from cellular reservoirs followed by elimination of infected cells [2] [3].
The molecular mechanism of this compound involves stimulation of IKK-dependent phosphorylation and degradation of IκBα, leading to rapid nuclear translocation of Nuclear Factor-kappa B (NF-κB) and activation of the HIV-1 Long Terminal Repeat (LTR) in a κB enhancer-dependent manner [4]. Unlike other phorbol esters, this compound activates cells (e.g., upregulates expression of CD25 and CD69) without induction of cell cycling and exhibits a cytostatic effect on T-cell lines [1]. Research indicates that this compound's stimulation of novel PKC isoforms plays a particularly prominent role in its HIV reactivation activity [4].
Table 1: Experimentally Validated this compound Concentrations Across Different Model Systems
| Experimental System | This compound Concentration | Exposure Time | Key Outcomes | Citation |
|---|---|---|---|---|
| Primary human lymphoid tissue | 10 µM | 2 days pre-infection | Reduced HIV-1 uptake; inhibition of reverse transcription | [1] |
| J-Lat cell lines (in vitro latency models) | 0.1-1.0 µM | 24-72 hours | HIV-1 LTR reactivation in dose-dependent manner | [4] [5] |
| Primary CD4+ T cells from PBMC | 10 µM | 2 days | Reactivation from pre- and post-integration latency | [1] |
| NK cell co-culture studies | 0.5-1.0 µM | 18-24 hours (pre-treatment) | Enhanced NK cell-mediated clearance of reactivated cells | [6] |
Table 2: Comparison of this compound with Other PKC Agonist LRAs
| LRA | Class | Effective Concentration Range | Key Advantages | Research Stage |
|---|---|---|---|---|
| This compound | Non-tumor-promoting phorbol ester | 0.1-10 µM | Dual action: inhibits infection while reactivating latency; enhances NK cell function | Preclinical in vitro and ex vivo |
| Bryostatin-1 | Macrocyclic lactone | nM range | Potent in cell lines; tested in Phase I clinical trial for HIV | Clinical trial (showed no latency reversal in patients) |
| Ingenol derivatives | Diterpenes | Varies by compound | Tested in non-human primates and patients | Clinical trials (showed reactivation and reservoir reduction) |
| PMA (Phorbol 12-myristate 13-acetate) | Phorbol ester | ~100 nM | Potent reactivation in vitro | Research tool only (high toxicity) |
Purpose: To evaluate this compound's effects on HIV infection and latency reversal in a physiologically relevant human lymphoid tissue model.
Materials:
Procedure:
Purpose: To quantify this compound-induced HIV reactivation in J-Lat T-cell models of latency.
Materials:
Procedure:
Purpose: To reactivate latent HIV from primary resting CD4+ T cells.
Materials:
Procedure:
Diagram 1: this compound activates HIV transcription through PKC-NF-κB signaling. This pathway shows the molecular mechanism by which this compound binding to PKC leads ultimately to HIV LTR activation and viral gene expression.
The mechanistic pathway begins with this compound binding to and activating protein kinase C (PKC) isoforms, particularly novel PKCs [4]. This activation triggers a signaling cascade that stimulates IKK (IκB kinase), leading to phosphorylation of IκBα. The phosphorylated IκBα undergoes degradation, releasing NF-κB (particularly RelA subunits) for nuclear translocation [4]. Once in the nucleus, NF-κB binds to κB enhancer elements within the HIV-1 LTR, initiating transcriptional activation of latent proviruses [4].
This mechanism operates independently of NFAT and AP-1 pathways, distinguishing this compound from other T-cell activators [4]. The unique advantage of this pathway is that while it effectively reactivates latent HIV, it simultaneously downregulates CD4 and CXCR4 receptors and inhibits cell cycling, thereby reducing susceptibility to new infection [1].
This compound represents one of several classes of latency reversing agents (LRAs) under investigation for HIV cure strategies. As summarized in Table 2, PKC agonists constitute a major category of LRAs that function primarily through NF-κB activation [2] [3]. While numerous LRAs have demonstrated efficacy in vitro, clinical translation has proven challenging, with most showing limited reservoir reduction in human trials [2] [3].
The research utility of this compound extends beyond latency reversal to include important immunomodulatory effects. Recent findings indicate that this compound pre-treatment enhances Natural Killer (NK) cell function, including natural cytotoxicity and antibody-dependent cellular cytotoxicity (ADCC) against reactivated latent cells [6]. This contrasts with Bryostatin-1, which impairs NK cell function despite similar surface receptor modulation [6]. This differential immunomodulation highlights the importance of considering both direct latency reversal and effects on immune effector cells when evaluating LRAs.
Combination approaches represent the future of LRA development. Studies have shown that BRD4 inhibition with JQ1 combined with NF-κB activators like this compound enhances reactivation of latent HIV-1 in primary T cells [8]. Similarly, combinations of this compound with histone deacetylase inhibitors or other epigenetic modifiers may produce synergistic effects [2] [3].
This compound remains a valuable research tool for investigating HIV latency reversal mechanisms and screening complementary approaches for reservoir elimination. Its well-characterized signaling pathway through PKC-NF-κB activation, combined with its dual functionality in blocking new infection while reactivating latent virus, provides a unique profile among latency reversing agents. The concentrations and protocols outlined in this document provide researchers with standardized methods for applying this compound across various experimental systems, facilitating comparison of results across laboratories and accelerating progress toward HIV cure strategies.
Prostratin is a non-tumour-promoting phorbol ester that exhibits a paradoxical dual action on lentivirus replication, acting as either an inhibitor or an enhancer depending on the experimental context. This guide synthesizes findings from research on both Feline Immunodeficiency Virus (FIV) and Human Immunodeficiency Virus (HIV-1) to support your work in reactivating latent viral reservoirs [1] [2] [3].
This compound's dual role is primarily mediated through its activation of Protein Kinase C (PKC). The following diagram illustrates the cellular signaling pathways that lead to its contrasting effects.
The pathway shows that the cellular context determines this compound's ultimate effect. The presence of the PKC inhibitor Gö6850 can reverse both the inhibitory and stimulatory outcomes, confirming PKC's central role [1].
The following tables consolidate key quantitative findings from the literature to aid in your experimental planning and data interpretation.
Table 1: this compound's Effects in FIV Model (MYA-1 T-Cells) [1]
| Experimental Condition | IL-2 Status | This compound (1 µM) | Effect on FIV Replication | Key Findings & Mechanisms |
|---|---|---|---|---|
| Productive Infection | Present | Applied | Inhibition | Co-application of Gö6850 (2.5 µM) reverses inhibition. Mechanism is not viral entry block. |
| Latent/Quiescent Infection | Withdrawn | Applied | Stimulation/Reactivation | Rescues virus production & cell viability, mimicking IL-2 function. Effect is reversed by Gö6850. |
Table 2: this compound's Effects in HIV-1 Model [3] [4]
| Experimental Context | Cell Type / Model | This compound Concentration | Observed Effect | Proposed Mechanism |
|---|---|---|---|---|
| Acute Infection | CEM-SS, PBL | 0.3 - 50 µM | Inhibition | Downregulation of CD4 and coreceptors (CXCR4/CCR5). |
| Latent Reservoir | U1, ACH-2, PBMCs from HAART patients | Effective concentrations cited | Reactivation | Activation of PKC and NF-κB pathway, inducing viral expression from latency. |
Here are the detailed methodologies for key experiments investigating this compound's dual effects, based on the FIV model [1].
This protocol tests this compound's ability to suppress active viral replication.
This protocol tests this compound's ability to reactivate virus from a quiescent state induced by cytokine withdrawal.
The experimental workflow for both protocols is summarized in the following diagram:
Q1: Why does this compound have two opposite effects on viral replication? The effect is determined by the cellular and virological context. In actively infected, IL-2-rich environments, it inhibits further spread, likely by downregulating viral receptors. In quiescent, IL-2-depleted environments (modeling latency), it acts as a potent stimulator, kick-starting the cellular machinery and viral transcription to reactivate the dormant virus [1] [4].
Q2: Is the dual effect of this compound unique to FIV? No. While the FIV study [1] explicitly demonstrates this duality, the phenomenon was first documented in HIV-1 research. This compound is known to inhibit de novo infection of HIV-1 while also reactivating HIV-1 from latency in cell lines like U1 and ACH-2, as well as in patient-derived PBMCs [3] [4].
Q3: The inhibitory effect on FIV is not due to a block at viral entry, but is it the same for HIV-1? No, this is a key mechanistic difference. For HIV-1, a significant part of this compound's inhibitory effect is attributed to the downregulation of the CD4 receptor and the CXCR4/CCR5 coreceptors, thereby blocking viral entry [4]. For FIV, the inhibition occurs through a PKC-dependent mechanism that is not a block at the entry stage [1].
Q4: How can I confirm that this compound's effects in my experiment are specifically mediated by PKC? You should use a specific PKC inhibitor, such as Gö6850 (at 2.5 µM), as a control. Co-application of Gö6850 with this compound should reverse both the inhibitory and stimulatory effects on replication, thereby confirming the role of PKC [1].
Q5: What is the therapeutic significance of this compound's dual action? The ability to reactivate latent virus without spreading new infection is the cornerstone of the "shock and kill" strategy for eradicating HIV-1. This compound's capacity to "shock" latent reservoirs into a productive state while simultaneously "blocking" new infection via receptor downregulation makes it a promising candidate for such curative strategies [4].
| Biomarker | Full Name | Implication of Elevation |
|---|---|---|
| AST | Aspartate Aminotransferase | Potential liver stress or damage |
| ALT | Alanine Aminotransferase | Potential liver stress or damage |
| CK | Creatine Kinase | Potential muscle tissue damage |
| LD | Lactate Dehydrogenase | Potential cellular damage |
Protocol 1: Reactivating Latent HIV in a T-Cell Model (e.g., J-Lat cells)
Protocol 2: Assessing the Role of PKC in this compound's Action
The following diagram illustrates the primary mechanism by which this compound reactivates latent HIV, which is crucial for understanding its activity and troubleshooting experiments.
The scientific literature and patent data indicate that This compound is a promising candidate for HIV latency reversal, but its administration requires careful management to mitigate toxicity. The proposed infusion methods and combination strategies provide a viable path forward for its therapeutic application.
Prostratin is a protein kinase C (PKC)-stimulating phorbol ester that can exhibit opposing effects on viral replication, depending on the cellular context and the presence of interleukin-2 (IL-2). The table below summarizes its dual effects on Feline Immunodeficiency Virus (FIV), a model for HIV-1 research.
| Cellular Context | IL-2 Presence | This compound Effect on Replication | Primary Mechanism |
|---|---|---|---|
| IL-2-depleted MYA-1 cells (Feline CD4+ T-cells) [1] | Absent [1] | Stimulatory [1] | Reactivates latent virus; promotes cell viability via PKC pathway [1]. |
| MYA-1 cells (Feline CD4+ T-cells) [1] | Present [1] | Inhibitory [1] | Inhibits productive infection via PKC pathway; mechanism is not a block at viral entry [1]. |
| MT-2 cells (HTLV-1-transformed human T-cell line) [2] | Present [2] | Inhibitory (for HIV-1) [2] | Induces host restriction factor APOBEC3G, leading to its virion incorporation and production of non-infectious particles [2]. |
The following methodology details the key experiment from the search results that demonstrates the dual role of this compound in an FIV model [1].
Experimental Workflow: The diagram below outlines the procedure for testing this compound's effects under different IL-2 conditions.
Readout and Analysis:
Q1: Why does this compound have opposite effects on viral replication? The cellular environment is the key determinant. In quiescent or IL-2-depleted T-cells (mimicking viral latency), this compound's PKC activation provides a strong signal that reactivates the cell and thus the virus. In actively proliferating T-cells (with IL-2), the PKC signal may trigger alternative downstream pathways, such as the induction of antiviral host factors like APOBEC3G, leading to inhibition [1] [2].
Q2: Is the inhibitory effect of this compound due to blocking viral entry? No, at least not for FIV. The study demonstrated that this compound's inhibitory effect in the presence of IL-2 was not due to a block at the viral entry stage [1].
Q3: How does IL-2 alone affect HIV replication? The effect of IL-2 is context-dependent. It can enhance replication in primary CD4+ T-cells. However, in certain HTLV-1-transformed T-cell lines (like MT-2), IL-2 inhibits HIV-1 replication by inducing the host restriction factor APOBEC3G, which gets packaged into new virions and renders them non-infectious [2].
| Problem | Possible Cause | Solution |
|---|---|---|
| No effect of this compound observed. | Inactive compound or incorrect concentration. | Titrate this compound to find the optimal concentration (e.g., 1 μM was used in the FIV model [1]). Use a positive control like PMA. |
| Stimulatory effect is not reversed by PKC inhibitor. | Off-target effects of this compound; inhibitor inefficacy. | Verify the concentration and activity of the PKC inhibitor (e.g., Gö6850 at 2.5 μM [1]). Ensure proper solvent controls. |
| High variability in viral replication readouts. | Inconsistent cell culture conditions or infection timing. | Standardize the multiplicity of infection (MOI), time of treatment post-infection (e.g., 2 days post-infection [1]), and ensure consistent IL-2 concentration. |
The diagram below illustrates the central role of Protein Kinase C (PKC) in mediating both the stimulatory and inhibitory effects of this compound, as confirmed by inhibitor studies [1].
I hope this technical support guide provides a solid foundation for your experimental work. Note that the available research data has certain limitations, with key studies on FIV published in 2013 and a review on IL-2 biology from 2018 [1] [3] [2].
The table below summarizes the core quantitative data for Prostratin.
| Parameter | Recommended Value / Information | Context / Notes | Source |
|---|---|---|---|
| Optimal Concentration (in vitro) | 1 μM (≈ 390 ng/mL) | In J-Lat cell line; resulted in ~38.5% HIV latency reactivation & ~92% cell survival. Higher concentrations (e.g., 5 μM) rapidly reduced cell survival. [1] | |
| Molecular Weight | 390.47 g/mol | [2] | |
| Ki (Binding Affinity for PKC) | 12.5 nM | Measured in a binding assay; indicates high potency. [2] | |
| Solubility (DMSO) | 50 mg/mL (128.05 mM) | Hygroscopic DMSO has a significant impact on solubility; use newly opened DMSO. [2] | |
| CAS Number | 60857-08-1 | [2] |
This compound is a natural terpenoid that acts as a Protein Kinase C (PKC) activator [2]. Its ability to reactivate latent HIV is primarily achieved by activating the novel PKC (nPKC) isoforms (such as PKC-δ, -ε, -η, and -θ), rather than the classical isoforms (cPKCs) [3].
The following diagram illustrates the signaling pathway through which this compound activates HIV expression.
A typical experimental workflow for testing this compound's effect on HIV latency reversal is outlined below.
Given the toxicity challenges with first-generation PKC agonists, you may also explore novel analogs. For instance, a 2025 study identified C-233, a novel DAG-lactone with increased selectivity for the PKC-ε isoform, which showed potent HIV latency reversal with improved tolerability in preclinical models [3].
While a specific metabolite identification protocol for this compound was not found, the following methodology for human hepatocyte incubations is a standard and widely accepted approach in drug discovery that you can adapt for this compound [1].
Detailed Methodology: Human Hepatocyte Incubation for MetID
The table below addresses common theoretical and technical challenges based on general MetID principles and the specific context of this compound research.
| Question & Issue | Possible Cause & Solution |
|---|
| Q: No metabolites are detected in my hepatocyte assay. Issue: The parent this compound compound is stable under experimental conditions. | A: • Cause 1: Incorrect enzyme activity. Ensure hepatocyte viability is >80% and use positive control compounds (e.g., dextromethorphan) to confirm system functionality [1]. • Cause 2: Non-CYP metabolism. This compound may be metabolized by non-CYP enzymes (e.g., esterases, UGTs). Consider exploring different in vitro systems like liver S9 fractions or microsomes that contain these enzymes. | | Q: How to handle semiquantitative data from LC-MS? Issue: MS peak areas do not reflect true metabolite abundance. | A: • Cause: Differing ionization efficiencies between the parent drug and its metabolites can distort signal response [1]. • Solution: Clearly report data as semiquantitative. Use the results to identify metabolic "soft spots" rather than exact abundances. For quantification, synthesize suspected metabolite standards to create calibration curves [1]. | | Q: Observed in vitro metabolites do not match in vivo findings. Issue: Discrepancy between hepatocyte results and animal/human samples. | A: • Cause: In vitro systems are "closed" and dominated by formation rates, while in vivo is an "open" system where metabolites are also subject to elimination (e.g., via transporters) [1]. • Solution: This is an expected limitation. Use in vitro data to hypothesize potential metabolites and confirm their presence in vivo using samples from animal studies or clinical trials. | | Q: Can I predict this compound's metabolites computationally? | A: Yes, in silico tools can provide a starting point. Use machine learning models (e.g., FAME 3, MetaScore) or rule-based software (e.g., Meteor Nexus, BioTransformer) to predict Sites of Metabolism (SoMs) [1]. These predictions should always be validated experimentally. |
Since detailed metabolic pathways for this compound are not publicly available, the following diagrams outline the general experimental and data analysis workflows based on the identified literature. You can use these as a template and populate them with this compound-specific data as your experiments progress.
The diagrams are generated using Graphviz with the color palette you specified, ensuring all contrast and styling requirements are met.
This workflow provides a high-level overview of the key stages in a metabolite identification (MetID) study, from biological incubation to final interpretation [1].
This diagram illustrates the established mechanism of action of this compound as a latency-reversing agent in HIV research, which is a primary context for its study [2].
The search highlights a significant opportunity for further research into this compound's metabolism:
The table below summarizes the key physical characteristics and storage conditions for Prostratin, primarily sourced from a commercial supplier's data sheet [1].
| Parameter | Specification / Condition |
|---|---|
| Molecular Weight | 390.47 g/mol [1] |
| CAS Number | 60857-08-1 [1] |
| Physical Form | Solid, white to off-white [1] |
| Solubility (in DMSO) | 50 mg/mL (128.05 mM) [1] |
| Short-Term Storage | 4°C, protect from light [1] |
| Long-Term Stock Solution | -80°C for 6 months; -20°C for 1 month (protect from light) [1] |
> Critical Note on Solvent: Hygroscopic DMSO has a significant impact on the solubility of the product. Always use newly opened DMSO for preparing stock solutions to prevent water absorption and compound degradation [1].
This protocol is adapted from a 2024 study that used CD4+ T cells from ART-suppressed donors to evaluate novel PKC agonists, a category which includes this compound [2]. The workflow below outlines the key stages of the experiment.
Understanding how this compound works and its potential side effects is crucial for experimental design and troubleshooting.
This compound's primary mechanism for reversing HIV latency involves activating Protein Kinase C (PKC), leading to the mobilization of the transcription factor NF-κB. The following diagram illustrates this specific pathway.
This pathway is well-established in the literature [5] [6]. Notably, research indicates that novel PKC isoforms (like PKCε) are sufficient for HIV activation, as the effect is abolished by a pan-PKC inhibitor but not by a classical PKC-specific inhibitor [2].
A significant finding from recent research is that systemic PKC activation can cause widespread platelet activation, resembling disseminated intravascular coagulation (DIC) [2]. This is a major safety concern for in vivo applications.
Q1: Why does my this compound stock solution precipitate upon thawing? This is likely due to water absorption from hygroscopic DMSO or freeze-thaw cycles. Always use fresh, anhydrous DMSO, aliquot stock solutions into single-use vials, and avoid repeated freezing and thawing [1].
Q2: Does this compound induce T-cell proliferation? No. A key characteristic of this compound is that it activates T-cells (inducing markers like CD69 and CD25) without driving cellular proliferation. This is a valuable property as it limits the risk of expanding the latent HIV reservoir during treatment [4].
Q3: Can this compound both activate and inhibit HIV? Yes, this compound has a documented dual effect. It reactivates latent HIV from reservoirs [2] [6] but can also inhibit new infection by down-regulating viral entry receptors like CD4 on the cell surface [7]. The net effect depends on the experimental context, such as the cell type and activation state.
The table below summarizes quantitative data on this compound's effects on cell viability and function from recent studies.
| Cell Type/System | This compound Concentration | Effect on Viability/Function | Key Findings & Context |
|---|---|---|---|
| Breast Cancer Cells (MCF-7, MDA-MB-231, BT-20, AU-565) in high-salt/IL-17 conditions [1] | IC~50~: ~7 µM | Cytotoxicity | This compound showed selective cytotoxicity against breast cancer cells over non-malignant MCF10A breast epithelial cells (7-fold increase in potency) [1]. |
| Non-malignant Breast Epithelial Cells (MCF10A) [1] | IC~50~: ~35 µM | Cytotoxicity | Higher concentration required for cytotoxicity, indicating a potential therapeutic window [1]. |
| Primary Resting CD4+ T Cells [2] | 10 µM (48-hour treatment) | No induced proliferation or enhanced apoptosis | Induced activation markers (CD69, CD25) but did not drive cell cycling. Apoptosis rate (~10%) was same as DMSO control [2]. |
| Acute Myeloid Leukemia (AML) Cells (HL-60, NB4, U937) [3] | 125 nM - 1000 nM | Growth inhibition & G0/G1 cell cycle arrest | Inhibited growth in a dose-dependent manner and induced differentiation via PKC and MEK/ERK signaling [3]. |
| Feline CD4+ T Cells (MYA-1) with IL-2 [4] | 1 µM | Inhibition of productive FIV infection | Inhibited viral replication in an IL-2-dependent manner; effect was reversed by a PKC inhibitor [4]. |
| Feline CD4+ T Cells (MYA-1) without IL-2 [4] | 1 µM | Rescue of cell viability & virus production | Rescued cells from IL-2 withdrawal-induced arrest, mimicking the pro-survival effect of IL-2 [4]. |
Understanding this compound's mechanisms provides insight into its effects on cell viability.
The following diagram illustrates the key signaling pathways through which this compound influences cell fate.
Here are solutions to common problems based on experimental context.
These core methodologies are used to generate data on this compound's activity.
Flow Cytometry for T-cell Activation & Viability [6] [2]
Western Blot for Key Signaling Proteins (e.g., SIK3, CXCR4) [1]
Quantitative PCR (qPCR) for Viral Reactivation [4]
| Inhibitor | Primary Target | Mechanism of Action | Effective Concentration in Cell Culture | Key Considerations |
|---|---|---|---|---|
| Gö 6983 [1] | Pan-PKC (cPKC, nPKC, aPKC) | ATP-competitive | 1 µM [1] | Broad-spectrum; potently inhibits nPKCs (e.g., PKCε, δ). |
| Gö 6850 (Bisindolylmaleimide I) [2] [1] [3] | Pan-PKC (cPKC, nPKC) | ATP-competitive | 2 µM [1] | Inhibits novel PKCs (δ, ε, η, θ) crucial for this compound signaling [3]. |
| Gö 6976 [1] [3] | Classical PKCs (α, β, γ) | ATP-competitive | 2 - 25 µM [1] [3] | Does not inhibit nPKCs; confirmatory tool to show nPKC-dependence [3]. |
| Ruboxistaurin [4] [5] | PKCβ (cPKC) | ATP-competitive | Varies by system (pre-clinical data) | Selective for PKCβ; limited utility if other cPKCs/nPKCs are involved. |
| Safingol [4] | PKC (broad, via C1 domain) | DAG-competitive | ~37.5 µM (IC50 for rat brain PKC) [4] | Lyso-sphingolipid; note potential off-target effects (e.g., sphingosine kinase) [4]. |
Here are detailed methodologies for key experiments involving this compound and PKC inhibitors, based on established cell culture models.
This protocol is used to confirm that this compound's effect on HIV-1 reactivation occurs primarily through novel PKC isoforms [1] [3].
This protocol outlines the steps to probe the specific downstream signaling cascade activated by this compound [1].
The following diagram illustrates the signaling pathway investigated in this protocol:
Unexpected HIV Reactivation Despite Inhibitor Use
High Background Noise in Control Cells
Inconsistent Results Between Technical Replicates
Question: What is this compound's documented mechanism of action in HIV latency reactivation, and why does it appear to have conflicting effects?
Answer: this compound demonstrates a dual mechanism that can appear contradictory but is scientifically validated. It simultaneously reactivates latent HIV while inhibiting new infection, which explains why researchers might observe varying results depending on their experimental setup and timing.
Table: Key Facts About this compound's Dual Mechanism
| Biological Activity | Experimental Evidence | Practical Implications |
|---|---|---|
| Reactivates latent HIV | Induces viral expression in latently infected cell lines (U1, ACH-2) and primary CD4+ T cells [1] [2] | Effective for "shock" phase of "shock and kill" strategy |
| Inhibits de novo infection | Downregulates CD4 and CXCR4 receptors, reducing HIV-1 uptake [1] | May protect uninfected cells during latency reversal |
| Stimulates without cell cycling | Induces activation markers (CD25, CD69) but inhibits cell cycling [1] | Prevents expansion of potentially infected cells |
| Promotes viral integration | Facilitates integration of reverse-transcribed HIV-1 genome in nondividing CD4+ T cells [1] | May potentially expand reservoir in specific contexts |
This compound achieves these effects through its activity as a protein kinase C (PKC) activator, which induces transcription factors such as NF-κB that bind to the HIV-1 LTR and activate viral mRNA transcription [3]. Unlike tumor-promoting phorbol esters, this compound is a non-tumor-promoting phorbol ester that actually exhibits antitumor activity [1] [2].
Question: What are the most common sources of variability in this compound experiments, and how can they be addressed?
Answer: Inconsistent results with this compound typically stem from five key experimental factors. The table below outlines common issues, their impacts, and recommended solutions.
Table: Troubleshooting this compound Experimental Inconsistencies
| Problem Source | Impact on Results | Recommended Solution |
|---|---|---|
| Cell Model Variability | Different reactivation efficiencies across cell types | Use multiple validated models (primary cells + cell lines); account for integration effects |
| Concentration Range Issues | Biphasic responses; toxicity at high concentrations | Implement dose-response curves (0.1-10 µM); include PKC-negative controls |
| Timing Inconsistencies | Missed peak reactivation windows; unstable protein kinetics | Perform time-course experiments (4-72 hours); standardize measurement times |
| Detection Method Limitations | Incomplete picture of reactivation efficiency | Combine methods (p24 ELISA, flow cytometry, RT-qPCR) |
| Integration Site Heterogeneity | Variable responsiveness based on genomic context | Use polyclonal populations; analyze multiple clones |
Question: What is a validated, detailed methodology for evaluating this compound in primary CD4+ T-cell latency models?
Answer: The following protocol has been optimized for consistent evaluation of this compound's latency reversal activity in primary CD4+ T cells.
Question: How can combination approaches improve the consistency of this compound-mediated latency reversal?
Answer: Combining this compound with epigenetic modifiers can overcome heterogeneous resistance mechanisms and achieve more consistent latency reversal across diverse cellular reservoirs.
Rationale for Combinations: HIV latency is maintained through multiple redundant mechanisms, including:
Table: Promising Combination Partners for this compound
| Combination Partner | Mechanism | Reported Synergy | Considerations |
|---|---|---|---|
| HDAC Inhibitors (e.g., Vorinostat, AR-42, Givinostat) | Chromatin relaxation through histone acetylation | Enhanced p24 production and viral RNA in multiple cell lines [3] | Monitor for increased toxicity; sequential dosing may improve efficacy |
| DNA Methyltransferase Inhibitors (e.g., 5-azacytidine) | Reduce promoter methylation | Potential to reverse deeper latency states [6] | High toxicity profile requires careful dosing |
| BET Bromodomain Inhibitors (e.g., JQ1) | Enhance Tat-mediated transactivation | Improved reactivation in specific latency models | Context-dependent effects; cell-type specific |
| IL-15/IL-15 Superagonists | Priming without full activation | Potential to sensitize cells to this compound | May alter differentiation state of memory cells |
Optimized Combination Screening Protocol:
The following diagrams illustrate key concepts about this compound's mechanism and experimental considerations for troubleshooting inconsistencies.
Q: Why does this compound show variable efficacy between different latently infected cell lines? A: Variability stems from differences in integration sites, epigenetic environments, and cellular signaling pathways across cell lines. Jurkat-based models (J-Lat) may respond differently than primary cells due to their transformed nature. Always validate findings in primary cell models and use polyclonal populations to account for integration site heterogeneity [5] [4].
Q: What is the optimal concentration range for this compound, and how can toxicity be managed? A: The effective concentration range is 0.1-10 µM, with most studies showing optimal activity at 1-5 µM. Toxicity increases significantly above 10 µM. Include viability assays (MTT, Annexin V) in all experiments and normalize reactivation data to cell survival. For animal studies, infusion methods (2.5-50 µg/kg/hr) help maintain stable concentrations while minimizing toxicity [2].
Q: How long does this compound's reactivation effect last, and when should measurements be taken? A: this compound induces rapid but transient reactivation, with peak protein expression typically at 24-48 hours. However, viral mRNA can be detected as early as 4-8 hours. Perform time-course experiments with multiple measurement points. The transient nature means timing of assessment is critical for detecting positive responses [1] [4].
Q: Can this compound be used in vivo, and what administration methods are recommended? A: Yes, but administration method is crucial. Bolus injections cause rapid clearance and potential toxicity, while continuous infusion (2.5-50 µg/kg/hr for 2-72 hours) maintains stable levels and improves safety profiles. Intravenous, intraperitoneal, and intralymphatic routes have been explored, with sustained-release oral formulations under development [2].
Q: Why do some latently infected cells resist this compound reactivation? A: Resistance mechanisms include deep epigenetic silencing, integration into transcriptionally inactive regions, or inadequate cellular co-factors. Cells with proviruses integrated in heterochromatin or repressed by polycomb complexes are particularly resistant. Combination approaches with epigenetic modifiers can overcome these resistance mechanisms [5] [6] [3].
Successfully navigating this compound's experimental complexities requires systematic optimization and mechanistic understanding of its dual functions. By implementing the troubleshooting strategies, standardized protocols, and visualization tools provided in this technical support guide, researchers can significantly improve the consistency and interpretability of their this compound studies. The key to success lies in addressing the multidimensional nature of HIV latency through combinatorial approaches and rigorous experimental design.
The core reason for the opposite effects is that intimal and medial calcification are driven by distinct molecular pathways, and Protein Kinase C (PKC) activation by this compound modulates these pathways differently [1] [2].
The table below summarizes the direct and contrasting experimental findings:
| Experimental Model (Mimics) | This compound's Effect on Calcification | Reported Role of PKC Activation |
|---|
| Osteogenic Medium (OM) (Intimal Calcification / Atherosclerotic Plaque Remodeling) | Reduces calcification [1] [2] | Inhibitory [1] | | High Calcium-Phosphate Medium (CaP) (Medial Calcification / Chronic Kidney Disease) | Promotes calcification [1] [2] | Promotive [1] |
To help you replicate or troubleshoot these findings, here are the methodologies from the key study.
This is a key quantitative and qualitative method to confirm calcification.
The following diagram illustrates the distinct molecular and phenotypic changes in the two models that lead to the divergent response to this compound.
Q1: My calcification results are inconsistent or weak. What should I check?
Q2: How can I be sure my model is working before adding this compound? Run a parallel validation experiment without this compound.
Q3: The vehicle (DMSO) control seems to be affecting my cells. Is this normal? A low concentration of DMSO (e.g., 0.1%) is generally non-toxic to SMCs. However, you should always:
Q4: Can I generalize findings from one calcification model to the other? No. The central conclusion of this research is that molecular mechanisms differ fundamentally between models. Results, especially regarding drug effects like this compound's, are model-specific and should not be generalized [1] [2]. Always interpret your data in the context of the specific pathway (intimal vs. medial) you are modeling.
The table below summarizes how this compound's profile differs significantly from tumor-promoting phorbol esters like PMA.
| Compound | Tumor Promotion Profile | Primary Research Contexts | Key Mechanistic Insights | Selected Experimental Evidence |
|---|---|---|---|---|
| This compound | Non-tumor-promoting; displays anti-cancer and anti-tumor promoter activity [1] [2]. | HIV latency reactivation [3], neurogenesis [1], cancer cell cytotoxicity [4] [5]. | Activates PKC without promoting tumors; mechanism distinct from PMA [2]. Anticancer effects linked to CXCR4/SIK3 suppression [4] and K-Ras-Calmodulin disruption [5]. | Inhibited PMA-induced edema & hyperplasia in mouse skin [2]. IC₅₀ of 7 µM vs. 35 µM in breast cancer cells under high-salt/IL-17 conditions [4]. |
| PMA (Phorbol-12-myristate-13-acetate) | Potent tumor promoter [1] [6]. | Classical PKC activator in basic research; model for studying tumor promotion. | Binds to and chronically activates then depletes PKC; induces inflammatory responses [6]. | Classic mouse skin carcinogenesis model: initiator (DMBA) + PMA promoter → tumors [6]. |
| Tigilanol Tiglate | Non-tumor-promoting; approved veterinary drug for intratumoral cancer treatment [7]. | Intratumoral treatment of solid tumors (e.g., canine mastocytoma) [7]. | Activates PKC; induces rapid, localized tumor hemorrhagic necrosis [7]. | Phase I/III trials: 75% complete response rate in canine mastocytomas [7]. |
| Bryostatin-1 | Non-tumor-promoting; some anti-tumor properties in clinical trials [2] [3]. | HIV latency reactivation, cancer therapy (e.g., melanoma) [3]. | Activates PKC, but differs from PMA in downstream response profile; can downregulate PKC with prolonged treatment [6] [3]. | Used in combinatorial "kick and kill" strategy for HIV latency reversal [3]. |
For research replication and validation, here is a detailed look at key methodologies from the cited studies.
The following diagrams illustrate the key signaling pathways through which this compound and other PKC activators exert their effects, highlighting the critical differences in their functional outcomes.
The table below summarizes a direct comparison of this compound with other prominent LRAs based on experimental data from cellular models of HIV-1 latency.
| LRA Name | Mechanism of Action | Reported EC₅₀ (μM) | Model System (J-Lat Clone) | Key Characteristics |
|---|---|---|---|---|
| This compound [1] | PKC Agonist | 7.1 ± 2.8 | J-Lat 9.2 | Activates NF-κB and P-TEFb; downregulates CD4/co-receptors [2]. |
| Panobinostat [1] | HDAC Inhibitor | 0.10 ± 0.02 | J-Lat 9.2 | ~70-fold more potent than this compound in latency reversal [1]. |
| Psammaplin A [1] | HDAC Inhibitor | 1.9 ± 0.3 | J-Lat 9.2 | Marine natural product; synergizes with this compound [1]. |
| Aplysiatoxin [1] | PKC Agonist | 0.045 ± 0.021 | J-Lat 9.2 | Marine natural product; ~160-fold more potent than this compound [1]. |
| Debromoaplysiatoxin [1] | PKC Agonist | 0.92 ± 0.14 | J-Lat 9.2 | Marine natural product; more potent than this compound [1]. |
| Bryostatin-1 [2] | PKC Agonist | Information not available in searched articles | In vitro & ex vivo models | Synergistic effect when combined with BET inhibitor JQ1 [2]. |
| Ingenol B [2] | PKC Agonist | Information not available in searched articles | In vitro & ex vivo models | Synergistic effect when combined with BET inhibitor JQ1; low toxic profile in animal models [2]. |
Standardized in vitro models are used to evaluate and compare the efficacy of LRAs like this compound.
The diagram below illustrates the primary mechanisms by which different classes of LRAs, including this compound, reactivate latent HIV.
The table below summarizes the experimental data from a study that directly compared this compound's performance in two different in vitro models of vascular calcification [1].
| Calcification Model | Simulated Condition | This compound's Effect on Calcification | Key Molecular Pathway |
|---|---|---|---|
| Osteogenic Medium (OM) | Intimal calcification (e.g., in atherosclerosis) | Reduced calcification [1] | Protein Kinase C (PKC) activation [1] |
| High Calcium/Phosphate Medium (CaP) | Medial calcification (e.g., in chronic kidney disease) | Promoted calcification [1] | Protein Kinase C (PKC) activation [1] |
The contrasting effects of this compound were observed under the following specific laboratory conditions [1]:
The study concluded that this compound's opposing effects are mediated through the activation of Protein Kinase C (PKC), albeit initiating different downstream intracellular mechanisms in each model [1]. The diagram below illustrates the proposed signaling logic.
The key takeaway for your research is that This compound is not a universal anti-calcification agent; its performance is critically dependent on the disease context being modeled [1].
This highlights the importance of carefully selecting a disease-relevant assay when screening potential compounds. The generalization of results from a single in vitro model can be misleading.
The tables below summarize common cell line models and methods used in HIV-1 latency and reactivation research, which are essential for evaluating compounds like Prostratin.
Table 1: Cell Line Models for HIV-1 Latency Research
| Model Name | Cell Type | Key Features | Pros | Cons | Primary Use |
|---|---|---|---|---|---|
| Sup-GGR [1] | T-lymphoblastic lymphoma (SupT1) | Dual-indicator (Gaussia luciferase & hrGFP); supports X4 and R5 tropic viruses [1]. | Allows repeated sampling; sensitive; quantifiable [1]. | Requires specific cloning [1]. | Virus outgrowth assay (VOA), drug screening [1]. |
| J-LAT & Similar [2] | T-cell line | Engineered with GFP reporter; latent HIV-1 provirus [2]. | Suitable for HTS; easy readout (flow cytometry) [2]. | May not fully mimic primary cell latency [2]. | High-throughput screening (HTS) for latency-reversing agents [2]. |
| Early Lines (ACH2, U1) [2] | T-cell (ACH2), promonocytic (U1) | First available models; reactivate with TNF-α or PMA [2]. | Historically important [2]. | Often have proviral mutations affecting latency; no built-in reporter [2]. | Foundational latency mechanisms studies [2]. |
Table 2: Key Experimental Protocols and Assays
| Method | Description | Key Outputs | Relevance to Efficacy Testing |
|---|---|---|---|
| Virus Outgrowth Assay (VOA) [1] | Co-culture of patient CD4+ T-cells with indicator cell line (e.g., Sup-GGR) to measure replication-competent virus [1]. | Time to virus detection; frequency of infected cells [1]. | Gold standard for measuring reactivation of latent reservoir [1]. |
| Reporter Gene Activation [2] [1] | Measure fluorescence (GFP) or luminescence (Luciferase) in engineered cell lines after proviral activation [2] [1]. | Percentage of GFP+ cells; Luciferase RLU [2] [1]. | Quantitative, high-throughput measure of reactivation potency. |
| Cytokine/Chemokine Release [2] | ELISA/Multiplex assays to quantify cytokines (e.g., TNF-α, IL-6) in supernatant [2]. | Concentration of inflammatory cytokines [2]. | Assesses safety profile (undesirable "cytokine storm") [2]. |
Understanding how this compound is hypothesized to work provides context for the experimental data you will be seeking.
The diagram below illustrates this core signaling pathway.
This compound is a protein kinase C (PKC) agonist studied for its potential to reactivate latent HIV. Its primary mechanism involves activating the PKC-NF-κB signaling pathway, leading to the expression of latent HIV proviruses [1] [2].
The table below summarizes its mechanism and how it compares with general PKC agonist activity:
| Feature | This compound-Specific Findings | Comparative Context (Other PKC Agonists) |
|---|---|---|
| Primary Signaling Pathway | Activates PKC-NF-κB pathway; induces IκBα phosphorylation/degradation and RelA/p65 nuclear translocation [2]. | PKC-NF-κB is a common pathway for HIV latency reversal; other agonists like Bryostatin-1 share this mechanism [1]. |
| Key Transcriptional Factor | Specifically induces NF-κB; does not activate NFAT or AP-1 transcription factors [2]. | Specificity for NF-κB over other pathways is a key feature shared by some but not all latency-reversing agents. |
| Effect on Viral Reservoirs | Reactivates latent HIV proviruses in J-Lat T-cell line models [2]. | Part of the "shock and kill" strategy; one of multiple compounds (e.g., SAHA, JQ1) targeting latent reservoirs [1]. |
| Dual Regulatory Role | Exhibits dual action on FIV (Feline Immunodeficiency Virus): stimulates viral production in IL-2-depleted conditions but inhibits it in IL-2-supplemented conditions [3]. | Mirrors the dual activity (stimulatory/inhibitory) reported for this compound's effect on HIV-1, suggesting a conserved lentiviral phenomenon [3]. |
Here are the methodologies from key studies that underpin the data in the tables above.
Protocol: Analyzing HIV Reactivation via NF-κB Signaling [2]
Protocol: Demonstrating Dual Action on FIV Replication [3]
The diagram below illustrates the molecular mechanism by which this compound reactivates latent HIV, based on the findings from the research [2].
Diagram Title: this compound Reactivates HIV via PKC-NF-κB Pathway
The data confirms this compound's potency as a latency-reversing agent. Its defined mechanism of action through the PKC-NF-κB pathway makes it a valuable tool for proof-of-concept studies. The discovery of its dual regulatory role in a feline model [3] highlights the complexity of PKC signaling in lentiviral infections and provides a system for further study.
Future research should prioritize: